5-Vinylcytidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15N3O5 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidin-2-one |
InChI |
InChI=1S/C11H15N3O5/c1-2-5-3-14(11(18)13-9(5)12)10-8(17)7(16)6(4-15)19-10/h2-3,6-8,10,15-17H,1,4H2,(H2,12,13,18)/t6-,7-,8-,10-/m1/s1 |
InChI Key |
YTTDEFJIZQEXBA-FDDDBJFASA-N |
Isomeric SMILES |
C=CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C=CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to 5-Vinyl-Modified Nucleosides for Nascent RNA Labeling
This guide provides an in-depth overview of the principles, protocols, and applications of using vinyl-modified nucleosides, such as 5-Vinylcytidine (5-VC) and 5-Vinyluridine (5-VU), for the metabolic labeling of newly transcribed RNA. This method offers a powerful tool for researchers in molecular biology and drug development to study RNA dynamics with minimal cellular perturbation.
Core Principle: A Two-Step Bioorthogonal Strategy
The labeling strategy is based on a two-step process: the metabolic incorporation of a modified nucleoside into nascent RNA, followed by a highly specific and biocompatible chemical ligation to attach a reporter molecule.
Step 1: Metabolic Incorporation Vinyl-modified nucleosides, like 5-Vinyluridine (5-VU), are cell-permeable and are recognized by cellular machinery.[1] Once inside the cell, they are converted into their triphosphate form by the nucleotide salvage pathway. RNA polymerases then incorporate these analogs into newly synthesized (nascent) RNA transcripts in place of their natural counterparts. While this compound has been synthesized for this purpose, studies have shown that 5-vinyluridine (5-VU) and 2-vinyladenosine (2-VA) are successfully incorporated into cellular RNA, whereas this compound is not.[2]
Step 2: Bioorthogonal Ligation via iEDDA Reaction The detection of the vinyl-modified RNA relies on the inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][3][4][5] This bioorthogonal "click chemistry" reaction is exceptionally fast and specific.[1]
-
Diene: An electron-deficient tetrazine molecule conjugated to a reporter (e.g., biotin for affinity purification or a fluorophore for imaging).
-
Dienophile: The electron-rich vinyl group that has been incorporated into the nascent RNA.
The reaction proceeds rapidly under mild, physiological conditions without the need for a cytotoxic copper catalyst, which is a known drawback of other click chemistry methods like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][5] The iEDDA reaction results in a stable covalent bond between the RNA and the reporter molecule, facilitating downstream analysis.[5]
Experimental Workflow
The general workflow for metabolic labeling of nascent RNA using vinyl nucleosides involves cell culture treatment, RNA extraction, bioorthogonal ligation, and subsequent analysis tailored to the research question.
Quantitative Data and Comparisons
A significant advantage of vinyl nucleosides over other analogs is their lower impact on cell health and gene expression. Studies comparing 5-vinyluridine (5-VU) to the more commonly used 5-ethynyluridine (5-EU) highlight these benefits.
Table 1: Comparison of Cytotoxicity in HEK293T Cells Cell proliferation was measured using an MTT assay after treatment with 1 mM of the specified nucleoside.
| Treatment Time | 5-Vinyluridine (5-VU) | 5-Ethynyluridine (5-EU) |
| 12 hours | No significant effect | Modest effect on proliferation |
| 24 hours | No significant effect | Significant growth inhibition |
| 48 hours | No significant effect | ~50% decrease in proliferation |
| Data summarized from studies on HEK293T cells.[1] |
Table 2: Transcriptional Perturbation Analysis Analysis of differentially expressed genes (fold change > 2) in HEK293T cells after 16 hours of treatment with 1 mM of the specified nucleoside compared to a DMSO control.
| Nucleoside Analog | Number of Differentially Expressed Genes |
| 5-Vinyluridine (5-VU) | 18 |
| 5-Ethynyluridine (5-EU) | ~200 |
| These findings demonstrate that 5-VU is significantly less perturbative to RNA expression than 5-EU.[1] |
Table 3: Incorporation Efficiency of Vinyl Nucleosides Percent incorporation of various vinyl nucleoside analogs into total RNA in HEK293T cells, as determined by LC-MS/MS.
| Vinyl Nucleoside | Percent Incorporation (%) |
| 2-Vinyladenosine (2-VA) | 2.3 |
| 5-Vinyluridine (5-VU) | 0.86 |
| 7-deaza-Vinyladenosine (7-dVA) | 0.50 |
| Incorporation rates are comparable to other metabolic probes like 5-ethynyluridine.[1] |
Experimental Protocols
The following are detailed methodologies adapted from published studies for the labeling and imaging of nascent RNA in mammalian cells.[1]
Protocol 1: Metabolic Labeling of Cellular RNA with Vinyl-Nucleosides
This protocol describes the incubation of cells with a vinyl-nucleoside analog to incorporate it into newly synthesized RNA.
-
Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C and 5% CO₂.
-
Stock Solution Preparation: Prepare a 200 mM stock solution of the vinyl nucleoside (e.g., 5-VU) in DMSO.
-
Labeling: Add the vinyl nucleoside stock solution directly to the complete culture medium to a final concentration of 1 mM. Ensure the final DMSO concentration is less than 1%.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 5 hours for imaging or 16 hours for sequencing applications).
-
Harvesting: After incubation, wash the cells twice with DPBS and proceed immediately to RNA isolation or cell fixation for imaging.
Protocol 2: RNA Fluorescence Imaging via iEDDA Ligation
This protocol outlines the procedure for fixing, permeabilizing, and staining vinyl-labeled RNA within cells for microscopic analysis.
-
Cell Seeding: Seed HEK293T cells on poly-D-lysine-coated coverslips in a 6-well plate and grow to approximately 50% confluency.
-
Metabolic Labeling: Label the cells with 1 mM 5-VU for 5 hours as described in Protocol 1.
-
Fixation:
-
Wash the cells twice with DPBS.
-
Fix the cells for 10 minutes at room temperature with 3.7% paraformaldehyde in DPBS.
-
-
Quenching: Quench the fixation reaction by incubating with 50 mM glycine in DPBS for 5 minutes. Wash twice with DPBS.
-
Permeabilization: Permeabilize the cells by incubating for 15 minutes in 0.5% Triton X-100 in DPBS. Wash twice with DPBS.
-
iEDDA Ligation:
-
Prepare a solution of a tetrazine-fluorophore conjugate (e.g., 25 µM Tz-TAMRA) in DPBS.
-
Incubate the permeabilized cells with the tetrazine solution for 1-2 hours at room temperature, protected from light.
-
-
Final Washes & Mounting:
-
Wash the cells three times with DPBS.
-
(Optional) Counterstain nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging: Visualize the fluorescently labeled RNA using a fluorescence microscope. Robust labeling is often observed in the nucleolus, the primary site of rRNA biosynthesis.[1]
Applications in Research and Development
The this compound principle, particularly through the successful application of 5-VU, provides a versatile platform for investigating RNA biology.
-
Profiling Nascent Transcriptomes: By combining metabolic labeling with next-generation sequencing, researchers can identify and quantify newly synthesized transcripts in response to various stimuli, providing a dynamic view of gene expression.[6]
-
Determining RNA Half-Lives: Pulse-chase experiments using vinyl nucleosides can be performed to measure the degradation rates and determine the half-lives of specific RNA molecules.
-
In Vivo and In Situ Imaging: The bioorthogonal nature of the iEDDA reaction allows for the visualization of nascent RNA synthesis in fixed cells and potentially in living organisms with minimal toxicity.[1]
-
Cell-Type-Specific Labeling: The use of nucleobases like 5-vinyluracil can enable cell-type-specific RNA labeling in organisms where expression of an optimized uracil phosphoribosyltransferase is controlled.[6]
References
- 1. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent labeling of nucleic acids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00600A [pubs.rsc.org]
- 3. Inverse electron-demand Diels-Alder reactions for the selective and efficient labeling of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inverse electron-demand Diels-Alde ... | Article | H1 Connect [archive.connect.h1.co]
- 5. Inverse electron-demand Diels–Alder reactions for the selective and efficient labeling of RNA - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Vinyl Nucleosides in Transcriptomics: From Nascent RNA Profiling to Therapeutic Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Dynamics of the Transcriptome
The transcriptome, the complete set of RNA transcripts in a cell, is a highly dynamic environment reflecting the real-time state of gene expression. Understanding the kinetics of RNA synthesis, processing, and decay is crucial for deciphering complex cellular processes in both health and disease. Metabolic labeling of RNA with exogenous nucleoside analogs has emerged as a powerful tool for capturing these dynamics by distinguishing newly synthesized (nascent) transcripts from the pre-existing RNA pool.
While analogs like 4-thiouridine (4sU) and 5-ethynyluridine (EU) are widely used, they present notable drawbacks, including cytotoxicity and the need for copper catalysts (for EU), which can damage RNA.[1][2] This guide introduces vinyl nucleosides, a class of chemical reporters that circumvent these limitations. Vinyl nucleosides offer a biocompatible and versatile platform for RNA metabolic labeling, leveraging the power of bio-orthogonal click chemistry to enable a wide range of transcriptomic analyses.[1][3][4]
Part 1: Metabolic Labeling of Nascent RNA with Vinyl Nucleosides
The core principle involves introducing a vinyl-modified nucleoside to cells or organisms. These analogs are recognized by cellular machinery and incorporated into elongating RNA chains during transcription.[2][5] The embedded vinyl group then serves as a chemical handle for subsequent detection and analysis.
Mechanism of Detection: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The key to the utility of vinyl nucleosides is their specific reactivity with tetrazine compounds via an inverse-electron-demand Diels-Alder (IEDDA) reaction.[1][6] This [4+2] cycloaddition is a form of "click chemistry" characterized by:
-
High Speed and Selectivity: The reaction is extremely fast and specific, even in complex biological mixtures.[7]
-
Biocompatibility: It proceeds efficiently under physiological conditions without the need for cytotoxic metal catalysts.[6][8]
-
Bio-orthogonality: Neither the vinyl group nor the tetrazine moiety reacts with native biological functional groups, ensuring that the labeling is highly specific to the intended targets.[1][7]
The tetrazine probe can be conjugated to various reporter molecules, such as biotin (for enrichment) or fluorophores (for imaging), enabling a wide array of downstream applications.[1][4]
General Experimental Workflow
Transcriptomic studies using vinyl nucleosides follow a modular workflow that can be adapted for various experimental goals. The process begins with introducing the analog to the biological system and culminates in a specific downstream analysis, such as high-throughput sequencing or cellular imaging.
Featured Vinyl Nucleosides
Structural analysis of metabolic enzymes has guided the design of several vinyl nucleosides that are successfully incorporated into nascent RNA.[1][3] The most common analogs are derivatives of adenosine and uridine.
| Vinyl Nucleoside | Abbreviation | Base Analog | Key Characteristics |
| 5-Vinyluridine | 5-VU | Uridine | Shows incorporation rates similar to other uridine analogs with minimal cytotoxicity.[5] Can be used for mutational profiling.[5] |
| 2-Vinyladenosine | 2-VA | Adenosine | Can be used orthogonally with 5-VU, allowing for dual-labeling experiments.[9][10] |
| 7-Deaza-vinyl-adenosine | 7-dVA | Adenosine | A purine analog successfully incorporated into cellular RNA.[1][3] |
Experimental Protocols
The following protocols are adapted from published methodologies for use in mammalian cell culture.[1]
Protocol 1: Metabolic Labeling of Cellular RNA with Vinyl Nucleosides
-
Cell Culture: Culture mammalian cells (e.g., HEK293T) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C and 5% CO₂.
-
Labeling: Add the desired vinyl nucleoside (e.g., 5-VU) to the culture medium to a final concentration of 200 µM - 1 mM. Prepare stock solutions in DMSO.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 1 to 24 hours), depending on the experimental goal and the turnover rate of the RNAs of interest.
-
Harvesting and RNA Isolation: After incubation, wash the cells with PBS and harvest. Isolate total RNA using a standard method such as TRIzol extraction or a column-based kit, followed by DNase treatment to remove genomic DNA.
Protocol 2: IEDDA Biotinylation of Vinyl-Modified RNA
-
Reaction Setup: In a 50 µL reaction volume, combine up to 25 µg of total RNA, 2.5 mM of a tetrazine-biotin conjugate, and 10% acetic acid in nuclease-free water. The acidic condition (pH ~5.0) has been shown to stabilize reactive tetrazines against hydrolysis, improving labeling efficiency without compromising RNA integrity.[1][3]
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
RNA Purification: Purify the labeled RNA from the excess tetrazine-biotin probe using an appropriate RNA cleanup kit (e.g., RNA Clean & Concentrator). The purified, biotinylated nascent RNA is now ready for enrichment.
Application: Cycloaddition-Enabled Mutational Profiling
A significant advancement in transcriptomics is the ability to identify nascent transcripts without physical enrichment, which can be laborious.[5] Methods like SLAM-seq, which uses 4sU, rely on chemically modifying the incorporated analog to induce specific mutations during reverse transcription (RT).[11] A similar principle can be applied to vinyl nucleosides.
After metabolic labeling with 5-VU, the isolated RNA is reacted with a maleimide cycloadduct. This bulky adduct on the uridine base can cause the reverse transcriptase enzyme to either stall or misincorporate a nucleotide at that position during cDNA synthesis.[5] High-throughput sequencing of the resulting cDNA library reveals these mutation signatures, allowing for the precise identification of nascent transcripts at single-nucleotide resolution.
References
- 1. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tracking nascent RNA synthesis with vinyl nucleosides - American Chemical Society [acs.digitellinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels–Alder Chemistry [escholarship.org]
- 5. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inverse electron-demand Diels–Alder reactions for the selective and efficient labeling of RNA - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 8. Inverse electron-demand Diels-Alde ... | Article | H1 Connect [archive.connect.h1.co]
- 9. Mutually Orthogonal Bioconjugation of Vinyl Nucleosides for RNA Metabolic Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
5-Vinylcytidine: A Technical Guide for Studying Nascent RNA
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of 5-Vinylcytidine (5-VC) as a powerful tool for the metabolic labeling and subsequent analysis of newly transcribed RNA. 5-VC, and its closely related analog 5-Vinyluridine (5-VU), offer a less toxic alternative to traditional methods, enabling a more accurate snapshot of the dynamic transcriptome. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and data interpretation to facilitate the successful implementation of this technique in your research.
Core Principles of this compound Labeling
This compound is a modified nucleoside that can be readily taken up by cells and incorporated into newly synthesized RNA transcripts by cellular RNA polymerases. The vinyl group serves as a bioorthogonal handle, allowing for specific chemical modification. This enables the selective detection, enrichment, and analysis of the nascent transcriptome without significantly perturbing cellular processes. The primary advantage of using vinyl nucleosides like 5-VC and 5-VU is their reduced cytotoxicity compared to other commonly used analogs such as 5-ethynyluridine (5-EU), which can cause significant changes in gene expression.[1][2]
The workflow for studying nascent RNA using 5-VC involves several key steps: metabolic labeling of cells with 5-VC, isolation of total RNA, chemical conjugation of the vinyl group to a reporter molecule (e.g., biotin) via a click chemistry reaction, and downstream analysis such as RNA sequencing or fluorescence imaging.
Data Presentation
Quantitative Comparison of Nucleoside Analogs
The choice of metabolic label can significantly impact the biological system under study. The following table summarizes the quantitative comparison between 5-Vinyluridine (5-VU), a close analog of 5-VC, and the widely used 5-Ethynyluridine (5-EU), highlighting the lower perturbation of 5-VU on gene expression.
| Nucleoside Analog | Concentration | Labeling Time | Number of Differentially Expressed Genes (>2-fold change) | Reference |
| 5-Ethynyluridine (5-EU) | 1 mM | 16 hours | ~200 | [1] |
| 5-Vinyluridine (5-VU) | 1 mM | 16 hours | 18 | [1] |
Experimental Protocols
Metabolic Labeling of Nascent RNA with this compound
This protocol describes the incorporation of 5-VC into the RNA of cultured mammalian cells.
Materials:
-
This compound (5-VC)
-
Mammalian cell line of interest (e.g., HEK293T)
-
Complete cell culture medium
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a stock solution of 5-VC in DMSO. A typical stock concentration is 100 mM.
-
Culture mammalian cells to the desired confluency in a suitable culture vessel.
-
Add the 5-VC stock solution to the cell culture medium to achieve the desired final concentration. A common starting concentration is 1 mM.[1]
-
Incubate the cells for the desired labeling period. The incubation time can range from a few hours to overnight, depending on the experimental goals. For imaging, a 5-hour incubation is often sufficient.[1] For RNA sequencing, longer incubation times like 16 hours have been used.[1]
-
After incubation, wash the cells twice with PBS to remove any unincorporated 5-VC.
-
The cells are now ready for downstream applications such as total RNA extraction.
Labeling of Nascent RNA for Fluorescence Imaging
This protocol outlines the procedure for visualizing newly synthesized RNA within cells using a fluorophore-conjugated tetrazine that reacts with the incorporated vinyl group.
Materials:
-
Cells labeled with 5-VC (from Protocol 1)
-
3.7% Paraformaldehyde in PBS
-
50 mM Glycine in PBS
-
0.5% Triton X-100 in PBS
-
Fluorophore-conjugated tetrazine (e.g., Tz-3 TAMRA)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
Procedure:
-
After labeling with 5-VC and washing with PBS, fix the cells with 3.7% paraformaldehyde for 10 minutes at room temperature.[1]
-
Quench the fixation by incubating with 50 mM glycine in DPBS for 5 minutes.
-
Wash the cells twice with DPBS.
-
Permeabilize the cells with 0.5% Triton X-100 in DPBS for 15 minutes.[1]
-
Wash the cells twice with DPBS.
-
Prepare a solution of the fluorophore-conjugated tetrazine (e.g., 5 µM Tz-3 TAMRA) in DPBS.[1]
-
Incubate the cells with the tetrazine solution for 3 hours at 37°C in the dark.[1]
-
Wash the cells with DPBS.
-
The cells are now ready for imaging by fluorescence microscopy. Robust labeling is often observed in the nucleolus, the site of rRNA biosynthesis.[1]
Thiol-Specific Biotinylation of 5-Vinyl-Labeled RNA for Enrichment
This protocol is adapted from methods for other thiol-containing nucleosides and can be applied to vinyl-modified RNA after a chemical conversion step or by using a vinyl-reactive biotin probe. A common method for vinyl nucleosides is the Inverse Electron-Demand Diels-Alder (IEDDA) reaction.[1]
Materials:
-
Total RNA isolated from 5-VC labeled cells
-
Biotin-conjugated tetrazine
-
Reaction buffer (e.g., DPBS)
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
Elution buffer with a reducing agent (if a cleavable linker is used)
Procedure:
-
Isolate total RNA from 5-VC labeled cells using a standard RNA extraction method.
-
To 60-80 µg of total RNA, add the biotin-conjugated tetrazine in a suitable reaction buffer.[3]
-
Incubate the reaction to allow for the IEDDA click chemistry reaction to proceed.
-
Purify the biotinylated RNA from the unreacted biotin probe, for example, by chloroform extraction or column purification.[3]
-
Resuspend the purified, biotinylated RNA in a binding buffer compatible with streptavidin beads.
-
Incubate the RNA with streptavidin-coated magnetic beads to capture the newly transcribed, biotinylated RNA.
-
Wash the beads several times to remove non-biotinylated, pre-existing RNA.
-
Elute the captured nascent RNA from the beads. If a cleavable linker was used, this can be done with a reducing agent.[3] The enriched nascent RNA is now ready for downstream analysis like RT-qPCR or RNA sequencing.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of this compound incorporation into nascent RNA.
Caption: General experimental workflow for nascent RNA analysis using 5-VC.
Caption: IEDDA click chemistry for biotinylating 5-VC labeled RNA.
References
- 1. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
The Unfulfilled Promise of 5-Vinylcytidine (5-VC) and the Rise of 5-Vinyluridine (5-VU) in Cellular RNA Studies: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The exploration of cellular RNA dynamics is crucial for understanding fundamental biological processes and for the development of novel therapeutics. Metabolic labeling using nucleoside analogs has emerged as a powerful tool for these studies. While 5-ethynyl-vinyl-cytidine (5-VC) was synthesized as a potential candidate for RNA labeling, research has demonstrated its instability and degradation within the cellular environment, rendering it unsuitable for tracking nascent RNA.[1] In contrast, 5-vinyluridine (5-VU) has proven to be a robust and non-toxic alternative for metabolic labeling of RNA. This guide provides a comprehensive overview of the use of 5-VU in cellular RNA studies, including quantitative data, detailed experimental protocols, and workflow visualizations to facilitate its adoption in research and drug development.
Introduction: The Challenge of 5-VC and the Success of 5-VU
The ideal nucleoside analog for metabolic labeling should be readily incorporated into newly synthesized RNA without affecting cellular processes. While 5-vinylcytidine (5-VC) was developed with this goal, it was found to be susceptible to Michael donors in the cellular milieu, leading to its complete degradation.[1] This inherent instability prevents its use for reliable RNA labeling.
Conversely, 5-vinyluridine (5-VU) has been successfully utilized as a substrate for RNA polymerases and is incorporated into nascent RNA transcripts.[1][2] Importantly, studies have shown that 5-VU exhibits minimal cytotoxicity and does not significantly alter gene expression profiles when compared to other analogs like 5-ethynyluridine (5-EU).[1][2] These characteristics make 5-VU a superior choice for studying RNA synthesis, turnover, and localization in living cells.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the use of 5-VU in cellular RNA studies, providing a basis for experimental design and comparison.
Table 1: Comparison of 5-Vinyluridine (5-VU) and 5-Ethynyluridine (5-EU) on Cell Viability
| Nucleoside Analog | Concentration | Incubation Time (h) | Cell Viability (% of DMSO control) | Reference |
| 5-VU | 1 mM | 12 | No significant effect | [1] |
| 24 | No significant effect | [1] | ||
| 48 | No significant effect | [1] | ||
| 5-EU | 1 mM | 12 | Significant growth inhibition | [1] |
| 24 | Significant growth inhibition | [1] | ||
| 48 | Significant growth inhibition | [1] |
Table 2: Impact of 5-VU and 5-EU on Differential Gene Expression
| Nucleoside Analog | Treatment Duration | Number of Differentially Expressed Genes (>2-fold change) | Reference |
| 5-VU | 16 hours | 18 | [1] |
| 5-EU | 16 hours | Nearly 200 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving 5-VU for cellular RNA analysis.
Metabolic Labeling of Cellular RNA with 5-VU
This protocol describes the in vivo incorporation of 5-VU into the RNA of cultured cells.
Materials:
-
5-Vinyluridine (5-VU)
-
Cell culture medium appropriate for the cell line
-
Cultured cells (e.g., HEK293T)
-
DMSO (for stock solution)
Procedure:
-
Prepare a stock solution of 5-VU in DMSO.
-
Culture cells to the desired confluency in a suitable culture vessel.
-
Add 5-VU to the cell culture medium to a final concentration of 1 mM.
-
Incubate the cells for the desired labeling period (e.g., 5 hours for imaging or 16 hours for sequencing).
-
Proceed with downstream applications such as cell fixation for imaging or RNA extraction for sequencing.
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effects of 5-VU on cultured cells.
Materials:
-
Cells treated with 5-VU, a positive control (e.g., 5-EU), and a vehicle control (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of 5-VU, 5-EU, or DMSO for the desired time points (e.g., 12, 24, 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control.
RNA Imaging via Inverse Electron-Demand Diels-Alder (IEDDA) Chemistry
This protocol details the visualization of 5-VU-labeled RNA in fixed cells.
Materials:
-
Cells labeled with 5-VU
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Tetrazine-fluorophore conjugate (e.g., Tz-TAMRA)
-
Wash buffer (e.g., PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Grow and label cells with 5-VU on coverslips.
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization solution for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with the tetrazine-fluorophore conjugate in a suitable buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium with DAPI.
-
Visualize the cells using a fluorescence microscope.
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows for the application of 5-VU in cellular RNA studies.
Caption: Workflow for metabolic labeling of RNA with 5-VU and subsequent imaging.
Caption: Workflow for analyzing differential gene expression after 5-VU labeling.
Conclusion
While 5-VC proved to be an unviable tool for cellular RNA studies due to its instability, 5-VU has emerged as a powerful and reliable alternative. Its efficient incorporation into nascent RNA, coupled with its low toxicity and minimal impact on gene expression, makes it an excellent choice for a variety of applications, including RNA imaging and sequencing. The protocols and workflows detailed in this guide provide a solid foundation for researchers, scientists, and drug development professionals to leverage the capabilities of 5-VU in their exploration of RNA biology.
References
The Metabolic Incorporation of Vinyl Nucleosides: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the metabolic incorporation of vinyl nucleosides, tailored for researchers, scientists, and drug development professionals. The document details the core mechanisms, experimental methodologies, and applications of these powerful molecular tools.
Introduction to Vinyl Nucleosides
Vinyl nucleosides are modified versions of natural nucleosides where a vinyl group (-CH=CH2) is attached to the nucleobase. These analogs have emerged as valuable chemical reporters for metabolic labeling of nascent RNA and DNA. Their successful incorporation into cellular nucleic acids is primarily achieved through the endogenous nucleoside salvage pathways[1][2]. Once incorporated, the vinyl group serves as a bioorthogonal handle, allowing for specific chemical ligation to reporter molecules for visualization and enrichment of newly synthesized nucleic acids[3][4].
Key vinyl nucleosides that have been successfully utilized for metabolic labeling include 2-vinyladenosine (2-VA), 7-deaza-7-vinyladenosine (7-dVA), and 5-vinyluridine (5-VU)[1]. The design of these analogs is often guided by the structural examination of the active sites of metabolic enzymes, such as uridine-cytidine kinase and adenosine kinase, to ensure they are recognized as substrates[5].
Beyond their role in metabolic labeling, nucleoside analogs, in general, are a cornerstone of antiviral and anticancer therapies[6]. Their mechanism of action in these contexts typically involves their conversion to the triphosphate form, which then acts as a competitive inhibitor or a chain terminator for viral or cellular polymerases, thereby halting DNA or RNA synthesis[7][8][9].
Metabolic Incorporation and Subsequent Detection
The metabolic incorporation of vinyl nucleosides into cellular RNA is a multi-step process that leverages the cell's own machinery. The most common subsequent detection method is the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, a type of click chemistry that is fast, highly specific, and can be performed under biocompatible conditions[1][4].
The Nucleoside Salvage Pathway
Cells utilize the nucleoside salvage pathway to recycle nucleobases and nucleosides from the degradation of nucleic acids. This pathway is less energy-intensive than de novo synthesis. Vinyl nucleosides are introduced to cells and are recognized by the enzymes of this pathway.
The key steps are:
-
Uptake: The vinyl nucleoside is transported into the cell.
-
Phosphorylation: A series of kinases phosphorylate the vinyl nucleoside to its monophosphate, diphosphate, and finally, its active triphosphate form. For instance, uridine-cytidine kinase can phosphorylate 5-VU.
-
Incorporation: RNA polymerases incorporate the vinyl nucleoside triphosphate into newly synthesizing RNA transcripts.
Metabolic pathway for vinyl nucleoside incorporation and subsequent IEDDA detection.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The vinyl group incorporated into the RNA acts as a dienophile in the IEDDA reaction. It reacts with a tetrazine-conjugated reporter molecule (e.g., a fluorophore or biotin)[1][4]. This reaction is highly efficient and specific, allowing for the sensitive detection of nascent RNA.
Quantitative Data on Vinyl Nucleoside Incorporation and Cytotoxicity
The efficiency of metabolic incorporation and the potential cytotoxicity are critical parameters for the application of vinyl nucleosides as metabolic labels.
| Vinyl Nucleoside | Cell Line | Incorporation Percentage | Incubation Conditions | Cytotoxicity Comparison | Reference |
| 2-Vinyladenosine (2-VA) | HEK293T | 2.3% | Not specified | Lower than 5-Ethynyluridine (5-EU) | [1] |
| 5-Vinyluridine (5-VU) | HEK293T | 0.86% | 1 mM for 5 hours | No significant effect on cell growth, whereas 5-EU shows significant growth inhibition. | [1] |
| 7-deaza-7-Vinyladenosine (7-dVA) | HEK293T | 0.50% | Not specified | Not specified | [1] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of vinyl nucleosides in research. Below are outlines of key experimental protocols.
Cell Culture and Metabolic Labeling
-
Cell Seeding: Plate cells (e.g., HEK293T) in appropriate culture vessels and grow to the desired confluency (e.g., ~50%)[1].
-
Preparation of Vinyl Nucleoside Stock: Dissolve the vinyl nucleoside in a suitable solvent like DMSO to create a concentrated stock solution (e.g., 200 mM)[1].
-
Labeling: Add the vinyl nucleoside stock solution to the cell culture medium to achieve the desired final concentration (e.g., 1 mM). Ensure the final DMSO concentration is low (<1%) to avoid solvent-induced toxicity[1].
-
Incubation: Incubate the cells for the desired period (e.g., 5 hours) at 37°C and 5% CO2[1].
Quantification of Incorporation by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying the incorporation of modified nucleosides into RNA[10].
Workflow for LC-MS/MS quantification of vinyl nucleoside incorporation.
-
RNA Isolation: After metabolic labeling, harvest the cells and isolate total RNA using a standard protocol (e.g., TRIzol extraction).
-
RNA Hydrolysis: Digest the purified RNA into its constituent nucleosides using a cocktail of enzymes such as nuclease P1, phosphodiesterase I, and alkaline phosphatase[10].
-
LC-MS/MS Analysis: Separate the nucleosides using reverse-phase liquid chromatography and detect and quantify them using a tandem mass spectrometer. A calibration curve with known amounts of the vinyl nucleoside standard is used for absolute quantification.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the vinyl nucleoside and control compounds for the desired duration (e.g., 12, 24, 48 hours)[1].
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Fluorescence Imaging of Nascent RNA
-
Cell Culture on Coverslips: Grow cells on coverslips treated with a coating agent like poly-D-lysine to promote adherence[1].
-
Metabolic Labeling: Label the cells with the desired vinyl nucleoside as described in section 4.1.
-
Fixation and Permeabilization: After labeling, wash the cells with PBS, fix them with a solution like 3.7% paraformaldehyde, and then permeabilize the cell membranes with a detergent such as 0.5% Triton X-100[1].
-
IEDDA Reaction: Incubate the fixed and permeabilized cells with a tetrazine-fluorophore conjugate in a suitable buffer. This will ligate the fluorophore to the vinyl-modified RNA[1].
-
Staining and Mounting: Counterstain the cell nuclei with a DNA stain like DAPI, wash the coverslips, and mount them on microscope slides.
-
Microscopy: Visualize the fluorescently labeled nascent RNA using a confocal or epifluorescence microscope[1][3].
Broader Applications in Drug Development
While the primary focus of this guide is on metabolic labeling, it is important to understand the broader context of nucleoside analogs in drug development.
Antiviral and Anticancer Mechanisms
Many clinically approved antiviral and anticancer drugs are nucleoside analogs[6][11][7]. Their general mechanism of action involves intracellular phosphorylation to the triphosphate form, which then interferes with nucleic acid synthesis[9].
Mechanism of nucleoside analogs as chain terminators.
This can occur through two primary mechanisms:
-
Competitive Inhibition: The analog triphosphate competes with the natural nucleoside triphosphate for the active site of the polymerase.
-
Chain Termination: After being incorporated into the growing DNA or RNA chain, the analog prevents further elongation. This is often because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide[11].
Vinyl nucleosides themselves have been investigated for their antiviral properties, for example, against the Hepatitis B virus.
Conclusion
The metabolic incorporation of vinyl nucleosides represents a powerful and versatile tool for studying nascent RNA dynamics. Their low cytotoxicity compared to other analogs, coupled with the highly efficient and bioorthogonal IEDDA chemistry, makes them ideal for a range of applications from cellular imaging to the enrichment of newly synthesized transcripts. A thorough understanding of the underlying metabolic pathways and the detailed experimental protocols outlined in this guide will enable researchers to effectively harness the potential of these valuable chemical biology probes. Furthermore, the foundational principles of nucleoside analog biochemistry provide a crucial context for their application in drug development.
References
- 1. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Live-cell RNA imaging with metabolically incorporated fluorescent nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels–Alder Chemistry [escholarship.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
5-Vinylcytidine as a Probe for Methyltransferase Enzymes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyltransferases are a critical class of enzymes involved in the epigenetic regulation of gene expression, primarily through the methylation of DNA and histone proteins. The dysregulation of methyltransferase activity is implicated in numerous diseases, including cancer, making these enzymes attractive targets for therapeutic intervention. 5-Vinylcytidine, a C5-substituted cytidine analog, presents itself as a potential mechanism-based probe and inhibitor for DNA methyltransferases (DNMTs). This technical guide provides a comprehensive overview of the theoretical framework, experimental protocols, and data interpretation for utilizing this compound as a tool to investigate methyltransferase activity. While direct quantitative data on the inhibition of methyltransferases by this compound is not extensively available in public literature, this guide draws upon the well-established mechanisms of analogous C5-substituted cytidine inhibitors, such as 5-azacytidine, to provide a robust framework for its application.
Introduction: The Role of Methyltransferases and the Promise of this compound
DNA methylation, occurring predominantly at the C5 position of cytosine in CpG dinucleotides, is a key epigenetic modification that governs gene silencing and chromatin structure.[1] DNA methyltransferases (DNMTs) catalyze this reaction, transferring a methyl group from the cofactor S-adenosylmethionine (SAM) to cytosine.[1] Aberrant hypermethylation of tumor suppressor genes is a hallmark of many cancers, leading to their silencing and contributing to tumorigenesis.
Cytidine analogs that are modified at the C5 position have been successfully developed as inhibitors of DNMTs.[2] These molecules, when incorporated into DNA, can act as suicide substrates, forming a covalent adduct with the enzyme and leading to its irreversible inactivation and subsequent degradation.[3][4] this compound, with its reactive vinyl group at the C5 position, is hypothesized to function as a mechanism-based inhibitor of DNMTs through a similar mechanism. Its potential for covalent bond formation makes it a valuable tool for identifying and characterizing methyltransferase activity and for screening potential therapeutic agents.
Proposed Mechanism of Action
The proposed mechanism of action for this compound as a DNMT inhibitor is analogous to that of other C5-substituted pyrimidine nucleosides. The catalytic mechanism of DNMTs involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the C6 position of the target cytosine. This is followed by the transfer of a methyl group from SAM to the C5 position.
In the case of this compound incorporated into DNA, the vinyl group at the C5 position presents an electrophilic center. Following the initial nucleophilic attack by the enzyme's cysteine at C6, the vinyl group can react with a nucleophile in the active site, leading to the formation of a stable covalent adduct between the enzyme and the DNA substrate. This effectively traps the enzyme, preventing the completion of the methylation reaction and leading to its inactivation.
Quantitative Data
As of the date of this document, specific quantitative data such as IC50 or Ki values for the inhibition of methyltransferase enzymes by this compound are not widely reported in the peer-reviewed literature. The primary reported biological activity of 2'-deoxy-5-vinylcytidine is as an antiviral agent. However, based on the known activity of other C5-substituted cytidine analogs, it is reasonable to hypothesize that this compound will exhibit inhibitory activity against DNMTs. The tables below are provided as templates for researchers to populate with their own experimental data.
Table 1: In Vitro Inhibition of DNMT Activity by this compound
| DNMT Isoform | Substrate Concentration (μM) | This compound IC50 (μM) | Inhibition Type | Ki (μM) |
| DNMT1 | ||||
| DNMT3A | ||||
| DNMT3B |
Table 2: Cellular Activity of this compound
| Cell Line | Treatment Duration (h) | This compound GI50 (μM) | Global DNA Methylation Change (%) |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize this compound as a methyltransferase probe. These protocols are adapted from established methods for studying other DNMT inhibitors.
Synthesis of 5-Vinyl-2'-deoxycytidine Triphosphate
For in vitro enzymatic assays, 5-vinyl-2'-deoxycytidine must be converted to its triphosphate form.
Protocol:
-
Phosphorylation: Start with commercially available or synthesized 5-vinyl-2'-deoxycytidine.
-
Perform a one-pot, three-step phosphorylation reaction using a suitable kinase, such as thymidine kinase, to generate the monophosphate.
-
Further phosphorylate the monophosphate to the diphosphate and then to the triphosphate using appropriate kinases and phosphate donors (e.g., ATP).
-
Purification: Purify the resulting 5-vinyl-2'-deoxycytidine triphosphate (5-VdCTP) by anion-exchange chromatography (e.g., using a DEAE-Sephadex column) followed by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the 5-VdCTP by mass spectrometry and NMR spectroscopy.
In Vitro DNMT Activity/Inhibition Assay
This protocol describes a non-radioactive, ELISA-based assay to measure DNMT activity and its inhibition by this compound.
Materials:
-
Recombinant human DNMT1, DNMT3A, or DNMT3B
-
S-adenosyl-L-methionine (SAM)
-
DNA substrate (e.g., a synthetic oligonucleotide containing CpG sites) coated on a microplate
-
5-Vinyl-2'-deoxycytidine triphosphate (synthesized as above)
-
Anti-5-methylcytosine antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT)
Protocol:
-
Reaction Setup: In each well of the DNA-coated microplate, add the assay buffer, SAM, and the recombinant DNMT enzyme.
-
For inhibition assays, add varying concentrations of 5-vinyl-2'-deoxycytidine triphosphate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the methylation reaction to proceed.
-
Washing: Wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unreacted components.
-
Antibody Incubation: Add the anti-5-methylcytosine antibody to each well and incubate at room temperature for 1 hour.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate at room temperature for 1 hour.
-
Washing: Repeat the washing step.
-
Detection: Add the TMB substrate and incubate in the dark until a blue color develops.
-
Stop Reaction: Add the stop solution to quench the reaction, resulting in a yellow color.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Mass Spectrometry Analysis of the Covalent Adduct
To confirm the formation of a covalent adduct between the DNMT and the this compound-containing DNA, mass spectrometry is the gold standard.
Protocol:
-
In Vitro Reaction: Set up a larger scale in vitro methylation reaction containing the DNMT enzyme, a this compound-incorporated DNA oligonucleotide, and SAM.
-
Reaction Quenching: Stop the reaction by adding a denaturing agent (e.g., SDS).
-
Protein Digestion: Digest the protein component of the reaction mixture with a protease such as trypsin.
-
Enrichment of Adduct: Use affinity chromatography or other purification methods to enrich for the DNA-peptide adduct.
-
LC-MS/MS Analysis: Analyze the enriched sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]
-
Data Analysis: Search the MS/MS data against the protein sequence of the DNMT to identify the peptide that is covalently linked to the modified DNA. The mass shift will correspond to the mass of the this compound-containing oligonucleotide.
Conclusion and Future Directions
This compound holds promise as a valuable chemical probe for the study of methyltransferase enzymes. Its potential to act as a mechanism-based inhibitor through the formation of a covalent adduct makes it a powerful tool for identifying active methyltransferases and for elucidating their catalytic mechanisms. While direct experimental evidence for its interaction with DNMTs is currently limited, the well-established precedent of other C5-substituted cytidine analogs provides a strong rationale for its investigation. The experimental protocols detailed in this guide offer a clear path for researchers to characterize the activity of this compound and to explore its potential in drug discovery and development. Future studies should focus on determining the specific kinetic parameters of this compound with different DNMT isoforms and on evaluating its efficacy and specificity in cellular and in vivo models. Such research will be crucial in validating this compound as a potent and selective probe for methyltransferase enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Aza-Deoxycytidine Induces Selective Degradation of DNA Methyltransferase 1 by a Proteasomal Pathway That Requires the KEN Box, Bromo-Adjacent Homology Domain, and Nuclear Localization Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometric profiling of DNA adducts in the human stomach associated with damage from environmental factors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Biological Properties of 2'-deoxy-5-vinylcytidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-deoxy-5-vinylcytidine (5-vinyl-dC) is a pyrimidine nucleoside analog that has demonstrated significant potential as an antiviral agent, particularly against herpes simplex virus (HSV). This technical guide provides a comprehensive overview of its chemical synthesis, biological activity, and the experimental methodologies employed in its evaluation. The synthesis is achieved through a multi-step process starting from 2'-deoxyuridine, involving the formation of a vinyl appendage at the C5 position of the pyrimidine ring, followed by amination. Biologically, 5-vinyl-dC exhibits potent and selective inhibition of HSV-1 and HSV-2 replication. This activity is contingent on its phosphorylation by viral thymidine kinase, highlighting a targeted mechanism of action. This document furnishes detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic and biological pathways to serve as a valuable resource for researchers in the fields of medicinal chemistry and virology.
Chemical Synthesis
The synthesis of 2'-deoxy-5-vinylcytidine is a multi-step process that begins with the readily available nucleoside, 2'-deoxyuridine. The key transformations involve the introduction of a vinyl group at the 5-position of the uracil base and the subsequent conversion of the uracil moiety to a cytosine.
A rapid and efficient synthesis has been described, which proceeds through the formation of 2'-deoxy-5-(1-hydroxyethyl)uridine as a key intermediate.[1][2] This intermediate is then dehydrated to yield 2'-deoxy-5-vinyluridine. The final step involves the amination of 2'-deoxy-5-vinyluridine to produce the target compound, 2'-deoxy-5-vinylcytidine.[1][2]
Synthesis Pathway
The overall synthetic route is depicted in the following diagram:
Caption: Synthetic pathway of 2'-deoxy-5-vinylcytidine from 2'-deoxyuridine.
Experimental Protocols
1.2.1. Synthesis of 2'-deoxy-5-(1-hydroxyethyl)uridine
A solution of 2'-deoxyuridine in a suitable solvent is reacted with acetaldehyde in the presence of a reducing agent, such as sodium borohydride, to yield the 1-hydroxyethyl adduct. This is followed by acidic workup.
1.2.2. Synthesis of 2'-deoxy-5-vinyluridine
The 2'-deoxy-5-(1-hydroxyethyl)uridine intermediate is subjected to dehydration. This can be achieved by treatment with a dehydrating agent, such as sulfuric acid in an appropriate solvent, to yield 2'-deoxy-5-vinyluridine.
1.2.3. Synthesis of 2'-deoxy-5-vinylcytidine
The conversion of the uridine to the cytidine analogue is accomplished through an amination process. 2'-deoxy-5-vinyluridine is first treated to activate the 4-position of the pyrimidine ring, for example, by creating a 4-triazolyl intermediate. This is followed by reaction with ammonia to yield 2'-deoxy-5-vinylcytidine.
1.2.4. Purification
Purification of the final product is typically achieved using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to ensure high purity.
Biological Properties
2'-deoxy-5-vinylcytidine has been primarily investigated for its antiviral activity, particularly against herpes simplex virus types 1 and 2.
Antiviral Activity
2'-deoxy-5-vinylcytidine is a potent inhibitor of both HSV-1 and HSV-2 replication in cell culture.[1][2] The inhibitory activity is quantified by the 50% inhibitory dose (ID50), which is the concentration of the compound required to reduce viral plaque formation by 50%.
Cytotoxicity
An important aspect of any potential therapeutic agent is its selectivity. The cytotoxicity of 2'-deoxy-5-vinylcytidine is assessed to determine its effect on the host cells. This is typically measured as the concentration that inhibits cell growth by 50% (CD50). The selectivity index (SI), calculated as the ratio of CD50 to ID50, provides a measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for the virus-infected cells. 2'-deoxy-5-vinylcytidine has been shown to be much less toxic to cell cultures than its uridine counterpart.[1][2]
Quantitative Biological Data
The following table summarizes the quantitative data for the antiviral activity and cytotoxicity of 2'-deoxy-5-vinylcytidine.
| Virus Strain | Cell Line | ID50 (µg/mL) | CD50 (µg/mL) | Selectivity Index (SI) | Reference |
| HSV-1 | Vero | 0.2 | 45 | 225 | [1][2] |
| HSV-2 | Vero | 0.2 | 45 | 225 | [1][2] |
Mechanism of Action
The antiviral activity of 2'-deoxy-5-vinylcytidine is dependent on its phosphorylation, which is initiated by the virus-encoded thymidine kinase (TK). This is a key step that confers selectivity, as the viral TK is much more efficient at phosphorylating the nucleoside analog than the host cellular TKs.
Once monophosphorylated, the compound is further converted to its diphosphate and triphosphate forms by cellular kinases. The triphosphate of 2'-deoxy-5-vinylcytidine can then act as a substrate for the viral DNA polymerase. Its incorporation into the growing viral DNA chain leads to the termination of DNA synthesis, thus inhibiting viral replication.
References
Methodological & Application
Application Notes and Protocols for 5-Vinylcytidine (5-VC) Nascent RNA Sequencing
Introduction
The study of nascent RNA provides a real-time snapshot of transcriptional activity within a cell, offering invaluable insights into the dynamics of gene expression. Unlike steady-state RNA analysis, which reflects the balance of RNA synthesis and decay, nascent RNA sequencing focuses specifically on newly transcribed molecules. Metabolic labeling using nucleoside analogs is a powerful technique to isolate and analyze this transient RNA population. 5-Vinylcytidine (5-VC) is a modified nucleoside that gets incorporated into newly synthesized RNA. It serves as a handle for subsequent bioorthogonal chemistry, allowing for the selective enrichment and sequencing of nascent transcripts.
A key advantage of using vinyl nucleosides like 5-VC is their compatibility with the inverse electron-demand Diels-Alder (IEDDA) reaction. This "click chemistry" approach is exceptionally fast and proceeds under biocompatible conditions, avoiding the use of copper catalysts which can be toxic to cells and damaging to RNA.[1] Furthermore, studies on the related compound 5-vinyluridine (5-VU) have shown that vinyl analogs are less perturbative to global gene expression compared to other analogs like 5-ethynyluridine (5-EU), making them a more reliable choice for sensitive downstream analyses.[1]
These application notes provide a comprehensive protocol for utilizing this compound for the metabolic labeling, enrichment, and subsequent sequencing of nascent RNA, tailored for researchers in molecular biology, drug discovery, and genomics.
Principle of the Method
The 5-VC nascent RNA sequencing protocol is a multi-step process that begins with the introduction of 5-VC to living cells. The cells' natural metabolic pathways incorporate 5-VC into elongating RNA chains in place of endogenous cytidine. Following this labeling pulse, total RNA is extracted. The vinyl group on the incorporated 5-VC serves as a unique chemical tag. A biotin-conjugated tetrazine molecule is then attached to this vinyl group via a highly efficient and specific IEDDA reaction. This biotin tag allows for the selective capture of the nascent RNA from the total RNA pool using streptavidin-coated magnetic beads. The enriched, newly synthesized RNA is then used as a template to generate cDNA libraries for high-throughput sequencing.
Applications
-
Dynamic Transcriptional Profiling: Monitor rapid changes in gene expression in response to various stimuli, such as drug treatment, environmental stress, or developmental cues.
-
RNA Stability and Turnover Analysis: By performing pulse-chase experiments, researchers can determine the degradation rates of specific transcripts on a genome-wide scale.
-
Elucidation of Gene Regulatory Networks: Identify immediate transcriptional responses downstream of signaling pathways or transcription factor activation.
-
Discovery of Novel and Transient Transcripts: Capture and identify unstable or low-abundance RNA species that are often missed in standard RNA-seq.[2]
-
Drug Development and Toxicology: Assess the on-target and off-target effects of compounds on transcription with high sensitivity and temporal resolution.
Data Presentation
Table 1: Comparative Analysis of Nucleoside Analogs for RNA Labeling
| Feature | 5-Vinyluridine (5-VU) | 5-Ethynyluridine (5-EU) |
| Bioorthogonal Reaction | Inverse Electron-Demand Diels-Alder (IEDDA) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Catalyst Requirement | Catalyst-free | Copper (I) |
| Cellular Perturbation | Low (18 differentially expressed genes)[1] | High (nearly 200 differentially expressed genes)[1] |
| Toxicity | Lower toxicity, suitable for in vivo applications[1] | Higher toxicity, potential for spurious RNA fragmentation[1] |
| Reaction Kinetics | Very fast | Slower |
This data is based on a comparison between 5-VU and 5-EU. 5-VC is expected to have similar advantages to 5-VU due to the shared vinyl functional group.
Table 2: Typical Experimental Parameters
| Step | Parameter | Recommended Value |
| Metabolic Labeling | 5-VC Concentration | 100-200 µM |
| Labeling Duration | 30 minutes - 16 hours (application dependent)[1] | |
| Total RNA Input | Amount | 10-100 µg |
| IEDDA Reaction | Tetrazine-Biotin Concentration | 100-250 µM |
| Reaction Time | 1-2 hours at 37°C | |
| Enrichment | Streptavidin Bead Slurry | 50 µL per 25 µg RNA |
| Sequencing | Read Depth | >20 million reads per sample |
Experimental Protocols
This protocol is adapted from established methods for nascent RNA capture using related nucleoside analogs.[3][4] Optimization may be required for specific cell types and experimental goals.
Materials and Reagents
-
This compound (5-VC)
-
Cell culture medium and supplements
-
TRIzol™ Reagent or other RNA extraction kit
-
Tetrazine-PEG4-Biotin
-
DMSO (anhydrous)
-
Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5)
-
RNase Inhibitor
-
Streptavidin-coated magnetic beads (e.g., Dynabeads™ MyOne™ Streptavidin T1)
-
Binding and Wash Buffers (provided with beads or prepared separately)
-
Nuclease-free water
-
Reagents and kits for NGS library preparation (e.g., NEBNext® Ultra™ II Directional RNA Library Prep Kit)
Step 1: Metabolic Labeling of Nascent RNA with 5-VC
-
Culture cells to approximately 80% confluency using standard protocols.
-
Prepare a stock solution of 5-VC (e.g., 100 mM in DMSO).
-
Add 5-VC directly to the pre-warmed cell culture medium to a final concentration of 100-200 µM.
-
Incubate the cells for the desired labeling period (e.g., 1 hour for a snapshot of active transcription, or longer for cumulative labeling).
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Proceed immediately to RNA isolation or lyse the cells and store the lysate at -80°C.
Step 2: Total RNA Isolation
-
Isolate total RNA from the labeled cells using a standard protocol such as TRIzol™ reagent or a column-based kit.[3]
-
Perform a DNase treatment step to remove any contaminating genomic DNA.
-
Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop™) and a bioanalyzer (e.g., Agilent Bioanalyzer).
Step 3: Bioorthogonal Ligation (IEDDA Reaction)
-
In a nuclease-free tube, combine 10-100 µg of total RNA with Tetrazine-PEG4-Biotin (final concentration 100-250 µM) in reaction buffer.
-
Add RNase inhibitor to the reaction mix.
-
Incubate the reaction at 37°C for 1-2 hours with gentle rotation.
-
Precipitate the RNA to remove unreacted Tetrazine-Biotin. Add 1/10 volume of 3 M Sodium Acetate (pH 5.2) and 3 volumes of 100% ethanol. Incubate at -20°C for at least 1 hour.
-
Centrifuge at >12,000 x g for 30 minutes at 4°C.
-
Carefully discard the supernatant and wash the RNA pellet with 75% ethanol.
-
Air-dry the pellet and resuspend in nuclease-free water.
Step 4: Enrichment of Labeled RNA
-
Prepare the streptavidin magnetic beads according to the manufacturer's instructions (typically involves washing the beads with binding buffer).
-
Resuspend the biotinylated RNA in bead binding buffer and add it to the prepared streptavidin beads.
-
Incubate for 30 minutes at room temperature with gentle rotation to allow the biotinylated RNA to bind to the beads.
-
Place the tube on a magnetic stand to capture the beads. Discard the supernatant which contains unlabeled, pre-existing RNA.
-
Wash the beads three times with a high-salt wash buffer and twice with a low-salt wash buffer to remove non-specifically bound RNA.
-
Elute the captured nascent RNA from the beads using the manufacturer's recommended elution buffer or by resuspending in nuclease-free water and heating.
Step 5: RNA Library Preparation and Sequencing
-
Quantify the enriched nascent RNA using a sensitive method such as the Qubit™ RNA HS Assay Kit.
-
Use the eluted nascent RNA as input for a strand-specific RNA sequencing library preparation kit. Follow the manufacturer's protocol.
-
Perform quality control on the final library using a bioanalyzer to check for library size and concentration.
-
Sequence the library on a compatible next-generation sequencing platform.
Visualizations
References
- 1. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]
Application Notes and Protocols for 5-Vinylcytidine in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Vinylcytidine (5-VC) is a modified nucleoside analog designed for metabolic labeling of RNA. The vinyl functional group serves as a chemical handle for post-transcriptional modification via click chemistry, offering a bioorthogonal approach to label and study nascent RNA. This technology is pivotal for understanding RNA dynamics in various biological processes, including disease progression and drug efficacy. Click chemistry, a set of rapid, selective, and high-yield reactions, enables the attachment of various reporter molecules, such as fluorophores and biotin, to the vinyl-modified RNA. This allows for the visualization, purification, and analysis of newly synthesized transcripts.
One of the most effective click chemistry reactions for vinyl-modified nucleosides is the Inverse Electron-Demand Diels-Alder (IEDDA) reaction. This catalyst-free reaction between the vinyl group (dienophile) and a tetrazine derivative (diene) exhibits fast kinetics and high specificity, making it ideal for applications in living cells and organisms.[1][2][3][4][5][6][7]
Important Note on the Stability of this compound: Recent studies have indicated that this compound (5-VC) is susceptible to degradation in the cellular environment, potentially through a Michael addition mechanism.[1] This instability can hinder its efficient incorporation into nascent RNA. Therefore, for robust and reliable RNA labeling using a vinyl-modified cytidine analog, it is crucial to consider this limitation. As a more stable and well-documented alternative, 5-Vinyluridine (5-VU) has been successfully used for metabolic RNA labeling and subsequent click chemistry applications.[1][8] The protocols and data presented herein are based on the principles of vinyl nucleoside labeling and IEDDA chemistry, with 5-Vinyluridine often serving as the model compound due to the instability of this compound.
Principle of the Method
The application of this compound (or a stable analog like 5-Vinyluridine) in click chemistry for RNA labeling follows a two-step process:
-
Metabolic Labeling: Cells or organisms are incubated with this compound. The cell's natural metabolic pathways, specifically the nucleotide salvage pathway, recognize the modified nucleoside. It is converted into its triphosphate form and subsequently incorporated into newly transcribed RNA by RNA polymerases.[8]
-
Click Chemistry Ligation: The vinyl-functionalized RNA is then detected by a click reaction. The IEDDA reaction with a tetrazine-conjugated reporter molecule (e.g., a fluorescent dye or biotin) is the most common and efficient method.[1][2] This reaction is bioorthogonal, meaning it does not interfere with native biological processes.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of vinyl nucleosides in metabolic labeling and click chemistry.
Table 1: Metabolic Incorporation of Vinyl Nucleosides in HEK293T Cells
| Nucleoside Analog | Concentration | Incubation Time | Percent Incorporation into Total RNA |
| 5-Vinyluridine (5-VU) | 1 mM | 12 h | 0.86% |
| 2-Vinyladenosine (2-VA) | 1 mM | 12 h | 2.3% |
| 7-Deaza-vinyladenosine (7-dVA) | 1 mM | 12 h | 0.50% |
Data extracted from a study on vinyl nucleoside incorporation, highlighting the efficiency of metabolic labeling.[1]
Table 2: Cell Viability Assessment (MTT Assay)
| Compound | Concentration | 12 h Incubation | 24 h Incubation | 48 h Incubation |
| DMSO (Control) | <1% | 100% | 100% | 100% |
| 5-Vinyluridine (5-VU) | 1 mM | No significant effect | No significant effect | No significant effect |
| 5-Ethynyluridine (5-EU) | 1 mM | Modest effect | ~75% viability | ~50% viability |
This table compares the cytotoxicity of 5-Vinyluridine (5-VU) with the commonly used 5-Ethynyluridine (5-EU), demonstrating the lower toxicity of the vinyl analog.[1]
Table 3: Kinetics of Inverse Electron-Demand Diels-Alder (IEDDA) Reaction
| Reaction Partners | Conditions | Second-Order Rate Constant (k₂) |
| 5-Vinyluridine (5-VU) + Tetrazine-1 | 10% Acetic Acid | Increased rate observed |
| This compound (5-VC) + Tetrazine-1 | 10% Acetic Acid | Increased rate observed |
Qualitative data suggests that acidic conditions can enhance the reaction rate of vinyl nucleosides with tetrazines.[1]
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA in Cultured Cells
This protocol describes the metabolic labeling of newly synthesized RNA in cultured mammalian cells using a vinyl-modified nucleoside.
Materials:
-
This compound (or 5-Vinyluridine) stock solution (100 mM in DMSO)
-
Complete cell culture medium
-
HEK293T cells (or other cell line of interest)
-
6-well tissue culture plates
-
RNA extraction kit (e.g., TRIzol-based or column-based)
-
Nuclease-free water
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 6-well plate at a density that will result in 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium: Prepare the labeling medium by diluting the this compound stock solution into pre-warmed complete cell culture medium to a final concentration of 1 mM.
-
Metabolic Labeling: Aspirate the old medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for the desired labeling period (e.g., 5-12 hours). The optimal labeling time may need to be determined empirically for different cell types and experimental goals.
-
Cell Lysis and RNA Extraction: After incubation, wash the cells once with PBS. Lyse the cells directly in the well and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Storage: Quantify the extracted RNA using a spectrophotometer. Store the RNA at -80°C until further use.
Protocol 2: Detection of Vinyl-Modified RNA via IEDDA-based Imaging
This protocol outlines the procedure for visualizing metabolically labeled RNA in fixed cells using a tetrazine-conjugated fluorophore.
Materials:
-
Cells grown on coverslips and metabolically labeled with this compound (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Tetrazine-conjugated fluorophore (e.g., Tz-TAMRA) stock solution (10 mM in DMSO)
-
Click reaction buffer (e.g., PBS pH 7.4 or acetate buffer pH 5.0)
-
DAPI solution (for nuclear counterstaining)
-
Mounting medium
-
Microscope slides
Procedure:
-
Cell Fixation: Wash the labeled cells on coverslips twice with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Click Reaction: Wash the permeabilized cells three times with PBS. Prepare the click reaction solution by diluting the tetrazine-fluorophore stock solution into the click reaction buffer to a final concentration of 50-100 µM. Incubate the cells with the click reaction solution for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unreacted tetrazine-fluorophore.
-
Nuclear Staining: Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescently labeled RNA using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI. Robust RNA labeling is often observed in the nucleolus, the site of rRNA biosynthesis.[1]
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Workflow for metabolic labeling of RNA with this compound and subsequent detection via IEDDA click chemistry.
Inverse Electron-Demand Diels-Alder (IEDDA) Reaction Mechanism
Caption: The IEDDA reaction between a vinyl-modified RNA and a tetrazine probe, forming a stable conjugate and nitrogen gas.
Conclusion
The use of this compound and its more stable counterpart, 5-Vinyluridine, in conjunction with IEDDA click chemistry provides a powerful and versatile platform for the study of nascent RNA. The low toxicity of vinyl nucleosides compared to other analogs, coupled with the rapid and bioorthogonal nature of the IEDDA reaction, makes this an attractive method for researchers in basic science and drug development. These tools enable the precise labeling and analysis of RNA dynamics, offering deeper insights into the complex regulatory networks that govern gene expression.
References
- 1. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 3. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Inverse Electron Demand Diels-Alder Reactions [sigmaaldrich.com]
- 6. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 8. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Labeling of RNA using 5-Vinylcytidine
For researchers, scientists, and drug development professionals, this document provides a detailed guide to the application of 5-Vinylcytidine (5-VC) for the metabolic labeling of nascent RNA.
Introduction to this compound (5-VC) for RNA Labeling
Metabolic labeling is a powerful technique for studying the dynamics of RNA synthesis and turnover. It involves the introduction of a modified nucleoside analog into cells, which is then incorporated into newly transcribed RNA by the cell's own enzymatic machinery. This compound (5-VC) is a cytidine analog that contains a vinyl group at the C5 position of the pyrimidine ring.[1] This vinyl group serves as a bioorthogonal handle, allowing for specific chemical ligation to a probe for visualization or enrichment.
A critical consideration when working with 5-VC is its susceptibility to degradation by Michael donors present in common RNA extraction reagents like TRIzol.[1] Therefore, specific protocols for RNA isolation must be followed to ensure the integrity of the labeled RNA.
Principle of the Method
The metabolic labeling and detection of RNA using 5-VC is a two-step process:
-
Metabolic Incorporation: Cells are incubated with 5-VC, which is taken up and processed through the nucleoside salvage pathway to form this compound triphosphate (5-VCTP). RNA polymerases then incorporate 5-VCTP into nascent RNA transcripts in place of the natural cytidine triphosphate.[1][4]
-
Bioorthogonal Ligation: The vinyl-modified RNA is then specifically and covalently labeled with a tetrazine-conjugated probe (e.g., a fluorophore for imaging or biotin for enrichment) through the IEDDA reaction.[1][2]
Data Presentation
The following table summarizes the characteristics of 5-VC in comparison to the related vinyl analog, 5-vinyluridine (5-VU), and the widely used alkyne analog, 5-ethynyluridine (5-EU).
| Feature | This compound (5-VC) | 5-Vinyluridine (5-VU) | 5-Ethynyluridine (5-EU) |
| Modification | C5-Vinyl | C5-Vinyl | C5-Ethynyl |
| Bioorthogonal Reaction | IEDDA with Tetrazines | IEDDA with Tetrazines | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Conditions | Catalyst-free, physiological conditions[1] | Catalyst-free, physiological conditions[1] | Requires copper(I) catalyst (CuAAC) or strained cyclooctyne (SPAAC)[5][6] |
| Incorporation Efficiency | Not quantitatively reported in cited literature. | 0.86% in HEK293T cells[1] | Similar to other metabolic probes[1] |
| Cytotoxicity | Not quantitatively reported in cited literature. | No significant effect on cell proliferation in HEK293T cells at 1 mM for up to 48h.[1] | Modest effects on cell proliferation at 12h, decreasing to nearly 50% at 48h in HEK293T cells (1 mM).[1] |
| Perturbation of Gene Expression | Not reported in cited literature. | Significantly less perturbative to RNA expression than 5-EU.[1] | Resulted in significant differential expression of nearly 200 genes in HEK293T cells.[1] |
| Key Limitations | Susceptible to degradation by Michael donors (e.g., in TRIzol).[1] | Less data available compared to 5-EU. | Cytotoxicity and potential for copper-induced RNA degradation and cellular stress with CuAAC.[3] |
Experimental Protocols
Protocol 1: Metabolic Labeling of RNA in Cultured Cells with this compound
This protocol is adapted from methods used for vinyl-nucleoside labeling in HEK293T cells.[1] Optimization may be required for other cell types.
Materials:
-
This compound (5-VC)
-
Anhydrous DMSO
-
Complete cell culture medium appropriate for the cell line
-
Mammalian cells (e.g., HEK293T)
-
Cell culture plates/dishes
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling (typically 50-70% confluency).
-
Prepare 5-VC Stock Solution: Prepare a 200 mM stock solution of 5-VC in anhydrous DMSO. Store at -20°C, protected from light and moisture.
-
Labeling: a. Thaw the 5-VC stock solution immediately before use. b. Dilute the 5-VC stock solution directly into pre-warmed complete culture medium to the desired final concentration. A starting concentration of 1 mM can be used.[1] c. Aspirate the old medium from the cells and replace it with the 5-VC-containing medium. d. Incubate the cells for the desired period (e.g., 5-16 hours) under standard cell culture conditions (37°C, 5% CO₂).[1]
-
Controls:
-
Negative Control: A parallel culture treated with an equivalent amount of DMSO (<1% final concentration).[1]
-
Positive Control (Optional): A parallel culture treated with a known metabolic label like 5-EU.
-
-
Harvesting: After incubation, proceed immediately to RNA isolation (Protocol 2) or cell fixation for imaging (Protocol 3).
Protocol 2: RNA Isolation from 5-VC Labeled Cells
CRITICAL NOTE: Do not use TRIzol or other phenol/guanidinium thiocyanate-based reagents for RNA extraction. 5-VC is degraded by Michael donors present in these reagents, which will result in the loss of the vinyl handle.[1] Column-based methods are recommended.
Materials:
-
PBS (Phosphate-Buffered Saline), RNase-free
-
Column-based RNA purification kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I, RNase-free
-
Nuclease-free water
Procedure:
-
Cell Lysis: a. Aspirate the labeling medium and wash the cells once with ice-cold PBS. b. Lyse the cells directly on the plate using the lysis buffer provided with the column-based RNA purification kit, following the manufacturer's instructions.
-
RNA Purification: a. Homogenize the lysate as recommended by the kit manufacturer (e.g., by passing through a needle or using a rotor-stator homogenizer). b. Proceed with the RNA purification protocol as outlined by the manufacturer, including the on-column DNase digestion step to remove contaminating genomic DNA. c. Elute the purified RNA in nuclease-free water.
-
Quantification and Storage: a. Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). b. Store the purified RNA at -80°C for downstream applications.
Protocol 3: Detection of 5-VC Labeled RNA via IEDDA Reaction for Fluorescence Imaging
This protocol describes the detection of 5-VC labeled RNA in fixed cells using a tetrazine-fluorophore conjugate.
Materials:
-
Cells grown on coverslips and labeled with 5-VC (from Protocol 1)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Tetrazine-fluorophore conjugate (e.g., Tz-TAMRA)
-
Mounting medium with DAPI
Procedure:
-
Fixation: a. Aspirate the labeling medium and wash the cells twice with PBS. b. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: a. Wash the fixed cells three times with PBS. b. Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
IEDDA Reaction: a. Wash the permeabilized cells three times with PBS. b. Prepare the tetrazine-fluorophore solution in PBS at the desired concentration (e.g., 20-100 µM). c. Incubate the cells with the tetrazine-fluorophore solution for 1-2 hours at room temperature, protected from light.
-
Washing and Mounting: a. Wash the cells three to five times with PBS to remove unbound probe. b. Briefly rinse with deionized water. c. Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: a. Allow the mounting medium to cure. b. Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI. Robust staining is often observed in the nucleolus, the primary site of rRNA synthesis.[1]
Visualizations
Caption: Experimental workflow for this compound metabolic RNA labeling.
Caption: 5-VC incorporation and bioorthogonal ligation pathway.
References
- 1. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
Application Notes and Protocols: 5-Vinylcytidine in Inverse Electron-Demand Diels-Alder Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 5-vinylcytidine (5-VC) and its utility in inverse electron-demand Diels-Alder (iEDDA) chemistry. While initially explored for metabolic labeling of RNA within living cells, key stability challenges have defined its optimal applications. This document outlines the reactivity of 5-VC, provides detailed protocols for its use in in vitro settings, and presents relevant kinetic data.
Introduction
The inverse-electron-demand Diels-Alder (iEDDA) reaction is a powerful bioorthogonal ligation tool, enabling the rapid and specific conjugation of molecules in complex biological environments.[1][2] This reaction typically involves an electron-deficient diene, such as a tetrazine, and an electron-rich dienophile.[1] Vinyl-modified nucleosides, including this compound, have been investigated as potential dienophiles for the metabolic labeling of nucleic acids, offering a small, minimally disruptive tag for subsequent functionalization with probes for imaging, enrichment, and tracking.[3]
This compound was synthesized as a potential substrate for uridine-cytidine kinase to be incorporated into RNA.[3] However, experimental evidence has shown that 5-VC is susceptible to degradation in the cellular environment, specifically through a Michael addition reaction with cellular thiols, which prevents its successful metabolic incorporation into nascent RNA in living cells.[3] Despite this limitation for in vivo applications, this compound remains a valuable tool for the in vitro modification of RNA through iEDDA chemistry.
Key Applications
-
In vitro modification of RNA: 5-VC can be incorporated into RNA transcripts during in vitro transcription. The vinyl group then serves as a handle for highly efficient and specific conjugation with tetrazine-functionalized molecules, such as fluorophores, biotin, or other affinity tags.
-
Biophysical studies: Site-specifically labeled RNA with 5-VC allows for the attachment of probes to study RNA structure, dynamics, and interactions with other molecules.
-
Development of RNA-based diagnostics and therapeutics: The ability to specifically functionalize RNA in vitro is crucial for the development of RNA-based tools and drugs.
Data Presentation
The reactivity of this compound in the iEDDA reaction is dependent on the reaction conditions. The following table summarizes the second-order rate constant for the reaction of this compound with a specific tetrazine derivative under acidic conditions, which have been shown to enhance tetrazine stability.[3]
| Dienophile | Diene | Solvent System | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| This compound (5-VC) | Tz-1 | DMSO with 10% Acetic Acid | ~0.1 |
Note: Kinetic data for 5-VC is limited. The provided value is an approximation based on graphical data from literature and serves as a reference for its reactivity under specific conditions.[3]
Experimental Protocols
Protocol 1: In Vitro Transcription of this compound-Labeled RNA
This protocol describes the synthesis of RNA containing this compound using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Ribonucleotide Triphosphates (ATP, GTP, CTP, UTP)
-
This compound triphosphate (5-VCTP)
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
RNase Inhibitor
-
Nuclease-free water
-
DNAse I (RNase-free)
-
RNA purification kit or ethanol precipitation reagents
Procedure:
-
Transcription Reaction Setup: In a nuclease-free tube, combine the following components at room temperature in the specified order:
-
Nuclease-free water to a final volume of 20 µL
-
Transcription Buffer (10X) - 2 µL
-
100 mM DTT - 2 µL
-
ATP, GTP, CTP (100 mM each) - 0.5 µL each
-
UTP (10 mM) - 2 µL
-
5-VCTP (10 mM) - 2 µL (The ratio of UTP to 5-VCTP can be adjusted to control the labeling density)
-
Linearized DNA template (0.5-1 µg) - X µL
-
RNase Inhibitor - 1 µL
-
T7 RNA Polymerase - 1 µL
-
-
Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.
-
RNA Purification: Purify the 5-VC-labeled RNA using an RNA purification kit according to the manufacturer's instructions or by ethanol precipitation.
-
Quantification and Quality Control: Determine the concentration and purity of the labeled RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity via gel electrophoresis.
Protocol 2: iEDDA Ligation of this compound-Labeled RNA with a Tetrazine Probe
This protocol details the conjugation of a tetrazine-functionalized probe to 5-VC-labeled RNA.
Materials:
-
5-VC-labeled RNA (from Protocol 1)
-
Tetrazine-functionalized probe (e.g., Tz-biotin, Tz-fluorophore)
-
Reaction Buffer: Acetic acid in 6% DMSO/water, pH 5.0[3]
-
Nuclease-free water
-
RNA purification kit
Procedure:
-
Reaction Setup: In a nuclease-free tube, combine the following:
-
5-VC-labeled RNA (e.g., 10 µg)
-
Reaction Buffer to a final volume of 50 µL
-
Tetrazine-functionalized probe (to a final concentration of 1 mM)[3]
-
-
Incubation: Incubate the reaction mixture at 37°C for 2 hours with gentle shaking.[3]
-
Purification of Labeled RNA: Purify the labeled RNA from unreacted tetrazine probe using an RNA purification kit. Elute the RNA in nuclease-free water.
-
Analysis of Labeling: The success of the ligation can be confirmed by various methods depending on the probe used:
-
Biotinylated probes: Dot blot analysis followed by detection with streptavidin-HRP.[3]
-
Fluorescent probes: Fluorescence imaging after gel electrophoresis or direct measurement of fluorescence.
-
Mandatory Visualization
Caption: Mechanism of the iEDDA reaction between this compound and a tetrazine probe.
References
Probing Transcriptional Dynamics: A Guide to Quantitative Analysis of Nascent RNA with 5-Vinylcytidine
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ability to distinguish newly synthesized (nascent) RNA from the vast pool of existing transcripts is crucial for understanding the dynamics of gene expression in response to various stimuli and in disease states. Metabolic labeling with nucleoside analogs offers a powerful tool for this purpose. 5-Vinylcytidine (5VC) is a modified nucleoside that can be readily incorporated into newly transcribed RNA. This application note provides a detailed protocol for the quantitative analysis of nascent transcription using 5VC, leveraging a bioorthogonal click chemistry reaction for the specific capture and subsequent analysis of these transcripts. This method offers a less toxic alternative to other nucleoside analogs, making it particularly suitable for studies in living cells.
Introduction
The transcriptome is a dynamic landscape, constantly changing as genes are switched on and off. Traditional RNA sequencing (RNA-seq) provides a static snapshot of total RNA, making it difficult to discern the immediate effects of cellular perturbations on gene expression. The analysis of nascent transcription, however, offers a real-time view of the cellular response. Metabolic labeling of RNA with modified nucleosides that are incorporated during transcription allows for the selective isolation and quantification of these newly made transcripts.
This compound (5VC) is a cytidine analog containing a vinyl group. This vinyl moiety serves as a bioorthogonal handle that can be specifically tagged through an Inverse Electron-Demand Diels-Alder (IEDDA) reaction, a type of click chemistry.[1][2] This copper-free click reaction is highly efficient and biocompatible, making it ideal for use in living systems.[2] Compared to other commonly used nucleoside analogs like 5-ethynyluridine (5EU), vinyl nucleosides such as 5VC exhibit lower cytotoxicity, a significant advantage for minimizing off-target effects in cellular studies.[1]
This document provides detailed protocols for labeling nascent RNA with 5VC, followed by purification and downstream quantitative analysis.
Experimental Workflow Overview
The overall workflow for quantitative analysis of nascent transcription using 5VC involves several key steps:
-
Metabolic Labeling: Cells are incubated with 5VC, which is incorporated into newly synthesized RNA by cellular RNA polymerases.
-
RNA Isolation: Total RNA, containing both pre-existing and newly synthesized 5VC-labeled RNA, is extracted from the cells.
-
Biotinylation via IEDDA Click Chemistry: The vinyl group on the 5VC-labeled RNA is reacted with a biotinylated tetrazine probe. This attaches a biotin tag specifically to the nascent RNA.
-
Enrichment of Nascent RNA: The biotinylated nascent RNA is captured and isolated from the total RNA pool using streptavidin-coated magnetic beads.
-
Downstream Quantitative Analysis: The enriched nascent RNA is then quantified using methods such as reverse transcription-quantitative PCR (RT-qPCR) or next-generation sequencing (nascent RNA-seq or 5VC-seq).
References
Application Notes and Protocols for 5-Vinylcytidine (5-VC) RNA Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling of nascent RNA is a powerful technique to study RNA synthesis, turnover, and localization. 5-Vinylcytidine (5-VC) is a modified nucleoside that can be metabolically incorporated into newly transcribed RNA. The vinyl group serves as a bioorthogonal handle, allowing for the specific and efficient detection of labeled RNA through an inverse electron-demand Diels-Alder (IEDDA) "click" chemistry reaction. This method offers a less toxic alternative to other labeling reagents like 5-ethynyluridine (5-EU), causing minimal perturbation to natural gene expression.[1]
These application notes provide detailed protocols for utilizing this compound for metabolic labeling of RNA in mammalian cell culture, with a focus on HEK293T cells as a model system. The protocols cover cell culture preparation, 5-VC labeling, and subsequent fluorescent detection via click chemistry.
Data Presentation: Cell Culture Conditions for this compound Labeling
The following table summarizes recommended starting conditions for this compound labeling, primarily based on optimized protocols for its close analog, 5-Vinyluridine (5-VU).[1] Researchers should optimize these parameters for their specific cell line and experimental goals.
| Parameter | Recommended Condition | Notes |
| Cell Line | HEK293T | This protocol is optimized for HEK293T cells. Conditions may need to be adjusted for other cell lines. |
| This compound Concentration | 1 mM | A concentration of 1 mM has been shown to be effective for the analogous 5-Vinyluridine.[1] A concentration range of 0.1 mM to 2 mM can be tested to optimize the signal-to-noise ratio. |
| Incubation Time | 5 hours for imaging16 hours for sequencing | Shorter incubation times are suitable for visualizing nascent RNA, while longer times increase the labeling density for applications like RNA sequencing.[1] |
| Cell Seeding Density | 2.5 x 10^5 cells/well (6-well plate) | Aim for ~50% confluency at the time of labeling. |
| Culture Medium | DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin | Standard culture conditions for HEK293T cells are suitable.[1] |
Experimental Protocols
Protocol 1: Cell Culture and Seeding for 5-VC Labeling
This protocol describes the culture and preparation of HEK293T cells for metabolic labeling experiments.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well tissue culture plates
-
Poly-D-lysine (optional, for enhancing cell attachment)
Procedure:
-
Cell Culture Maintenance: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash once with PBS, and add 1 mL of Trypsin-EDTA. Incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralization and Collection: Add 4 mL of complete culture medium to neutralize the trypsin and collect the cells in a 15 mL conical tube.
-
Cell Counting: Centrifuge the cell suspension at 200 x g for 5 minutes, resuspend the pellet in fresh medium, and determine the cell concentration using a hemocytometer or automated cell counter.
-
Seeding:
-
(Optional) If using, coat the wells of a 6-well plate with poly-D-lysine according to the manufacturer's instructions to improve cell adherence.
-
Seed 2.5 x 10^5 HEK293T cells per well in a 6-well plate containing 2 mL of complete culture medium.
-
Incubate for 18-24 hours, or until cells reach approximately 50% confluency.
-
Protocol 2: Metabolic Labeling of RNA with this compound
This protocol details the introduction of 5-VC into the cell culture medium for incorporation into nascent RNA.
Materials:
-
HEK293T cells at ~50% confluency in a 6-well plate
-
This compound (5-VC) stock solution (e.g., 100 mM in DMSO)
-
Complete culture medium (DMEM + 10% FBS + 1% P/S)
Procedure:
-
Prepare Labeling Medium: Prepare the 5-VC labeling medium by diluting the 5-VC stock solution into pre-warmed complete culture medium to a final concentration of 1 mM. For example, add 20 µL of a 100 mM 5-VC stock to 2 mL of medium.
-
Labeling: Aspirate the existing medium from the cells and replace it with the 5-VC labeling medium.
-
Incubation: Return the plate to the incubator and incubate for the desired duration:
Protocol 3: Fixation, Permeabilization, and IEDDA Click Chemistry for Imaging
This protocol describes the steps for fixing the cells, permeabilizing the cell membrane, and performing the click chemistry reaction to fluorescently label the incorporated 5-VC.
Materials:
-
5-VC labeled HEK293T cells on coverslips in a 6-well plate
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Paraformaldehyde (PFA), 3.7% in DPBS
-
Glycine solution (50 mM in DPBS)
-
Triton X-100, 0.5% in DPBS
-
Tetrazine-fluorophore conjugate (e.g., Tetrazine-TAMRA) stock solution (e.g., 5 mM in DMSO)
-
Hoechst 33342 or DAPI solution for nuclear counterstaining
-
Mounting medium
Procedure:
-
Washing: After the labeling incubation, gently wash the cells twice with DPBS.
-
Fixation: Add 1 mL of 3.7% PFA to each well and incubate for 10 minutes at room temperature.
-
Quenching: Quench the fixation by adding 1 mL of 50 mM glycine solution and incubate for 5 minutes at room temperature. Wash twice with DPBS.
-
Permeabilization: Add 1 mL of 0.5% Triton X-100 in DPBS to each well and incubate for 15 minutes at room temperature. Wash twice with DPBS.
-
Click Reaction:
-
Prepare the click reaction cocktail. For a final concentration of 5 µM Tetrazine-TAMRA, dilute the 5 mM stock solution 1:1000 in DPBS.
-
Add the click reaction cocktail to the cells and incubate for 3 hours at 37°C in the dark.[1]
-
-
Washing: Wash the cells three times with DPBS.
-
Nuclear Staining: Incubate the cells with Hoechst 33342 or DAPI solution according to the manufacturer's instructions to stain the nuclei.
-
Mounting: Wash the cells twice with DPBS. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescently labeled RNA using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
Mandatory Visualizations
Caption: Experimental workflow for this compound labeling and detection.
Caption: A generic cell signaling pathway potentially affected by nucleoside analogs.
References
Application Notes and Protocols for Biotinylating RNA with 5-Vinylcytidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the biotinylation of RNA using 5-Vinylcytidine (5-VC), a method that allows for the efficient labeling of RNA molecules. This technique is particularly useful for applications requiring the specific capture and analysis of RNA, such as pull-down assays to identify RNA-binding proteins, and for tracking RNA localization within cells. The protocol is based on the metabolic incorporation of this compound into nascent RNA transcripts followed by a highly specific and efficient bioorthogonal reaction with a biotin-tagged tetrazine probe.
Introduction
The study of RNA function often necessitates methods for its specific labeling and isolation. This compound serves as a valuable tool for RNA metabolic labeling. Once incorporated into RNA, the vinyl group acts as a reactive handle for bioorthogonal chemistry, specifically the Inverse Electron-Demand Diels-Alder (IEDDA) reaction. This reaction is rapid, highly specific, and occurs under biocompatible conditions, making it ideal for labeling RNA in complex biological samples. The subsequent biotin tag allows for strong and specific binding to streptavidin-coated surfaces, enabling a wide range of downstream applications.
Principle of the Method
The biotinylation of RNA using this compound is a two-step process:
-
Metabolic Labeling: Cells are cultured in the presence of this compound, which is taken up by the cells and incorporated into newly synthesized RNA in place of cytidine.
-
Biotinylation via IEDDA Reaction: The total RNA, now containing vinyl-modified cytidines, is isolated. The vinyl groups on the RNA are then reacted with a biotinylated tetrazine derivative (e.g., Tz-biotin) through an IEDDA cycloaddition reaction. This results in a stable covalent bond, attaching the biotin molecule to the RNA.
Data Summary
The efficiency of biotinylation can be assessed through various methods, such as dot blot analysis using HRP-streptavidin. The following table summarizes typical reaction conditions and expected outcomes based on available literature.
| Parameter | Condition | Expected Outcome/Note |
| This compound Concentration | 1 mM in cell culture medium | Effective for metabolic incorporation. |
| Labeling Time | 5 hours | Sufficient for detectable incorporation. |
| RNA Input for Biotinylation | 10 µg of total RNA | A standard amount for downstream applications. |
| Tz-biotin Concentration | 1 mM | Ensures efficient reaction with vinylated RNA. |
| Reaction pH | 5.0 (in 6% DMSO:AcOH) | Lowered pH can improve tetrazine stability and reaction efficiency.[1] |
| Reaction Temperature | 37 °C | Optimal for the IEDDA reaction. |
| Reaction Time | 2 hours | Sufficient for complete biotinylation. |
Experimental Protocols
Protocol 1: Metabolic Labeling of RNA with this compound in Cell Culture
Materials:
-
HEK293T cells (or other cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (5-VC)
-
DMSO (for dissolving 5-VC)
-
Standard cell culture plates and incubator
Procedure:
-
Seed HEK293T cells in a culture plate and grow to the desired confluency (e.g., ~70-80%).
-
Prepare a stock solution of this compound in DMSO.
-
Add this compound to the cell culture medium to a final concentration of 1 mM. Ensure the final DMSO concentration is less than 1%.
-
Incubate the cells for a desired period (e.g., 5 hours) at 37 °C in a 5% CO2 incubator to allow for the metabolic incorporation of 5-VC into nascent RNA.
Protocol 2: Isolation of this compound-Labeled RNA
Materials:
-
TRIzol Reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in nuclease-free water)
-
Nuclease-free water
-
RNA purification columns (e.g., Zymo RNA Clean & Concentrator)
Procedure:
-
After the labeling incubation, harvest the cells.
-
Isolate total RNA using TRIzol reagent according to the manufacturer's instructions. This typically involves cell lysis, phase separation with chloroform, and RNA precipitation with isopropanol.
-
Wash the RNA pellet with 75% ethanol and resuspend it in nuclease-free water.
-
For enhanced purity, further purify the RNA using an RNA purification spin column, eluting in a small volume of nuclease-free water.[1]
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).
Protocol 3: Biotinylation of this compound-Labeled RNA via IEDDA Reaction
Materials:
-
10 µg of 5-VC labeled total RNA
-
Tz-4 biotin (or other biotinylated tetrazine)
-
6% DMSO:AcOH (pH 5.0) solution
-
Nuclease-free water
-
Incubator/shaker at 37 °C
-
RNA purification columns
Procedure:
-
In a nuclease-free microcentrifuge tube, prepare the IEDDA reaction mixture with a final volume of 50 µL.[1]
-
Add 10 µg of the 5-VC labeled total RNA.
-
Add the 6% DMSO:AcOH (pH 5.0) solution.
-
Add Tz-4 biotin to a final concentration of 1 mM.[1]
-
Incubate the reaction at 37 °C for 2 hours with gentle shaking (e.g., 400 RPM).[1]
-
After incubation, purify the biotinylated RNA from unreacted Tz-4 biotin using an RNA clean and concentrator spin column.[1]
-
Elute the purified biotinylated RNA in 10 µL of nuclease-free water.[1]
Protocol 4: Detection of Biotinylated RNA by Dot Blot
Materials:
-
Purified biotinylated RNA
-
Hybond-N+ membrane
-
2x SSC buffer
-
UV Stratalinker
-
Blocking buffer (e.g., 10% non-fat milk in TBST)
-
HRP-streptavidin
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Equilibrate a Hybond-N+ membrane in 2x SSC buffer.
-
Spot equal amounts of the column-purified biotinylated RNA onto the membrane, allowing the spots to dry between applications.[1]
-
Crosslink the RNA to the membrane using a UV Stratalinker.[1]
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with an HRP-streptavidin conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane several times with TBST.
-
Apply a chemiluminescent substrate and visualize the signal using an appropriate imaging system.
Visualizations
Experimental Workflow for Biotinylating RNA with this compound
References
Application Notes: Using 5-Vinylcytidine for Mutational Profiling of Nascent RNA
Introduction
The study of nascent RNA provides a dynamic snapshot of the cellular transcriptome, revealing real-time changes in gene expression in response to various stimuli. Metabolic labeling using nucleoside analogs is a powerful technique to distinguish newly transcribed RNA from the pre-existing RNA pool. 5-Vinylcytidine (5-VC) is a cytidine analog that can be metabolically incorporated into RNA. This incorporation allows for subsequent chemical modification and detection.
One advanced detection method is Mutational Profiling (MaP) , where the incorporated analog is chemically altered to induce errors during reverse transcription. These engineered "mutations" in the resulting cDNA are then identified through next-generation sequencing, pinpointing the location of the nucleoside analog in the original RNA molecule at single-nucleotide resolution.[1][2] This enrichment-free method offers a direct and quantitative way to analyze the dynamics of RNA synthesis and processing.
While the mutational profiling workflow has been more extensively documented for the analogous compound 5-Vinyluridine (5-VU), the principles are directly applicable to this compound.[1] This document provides the theoretical framework and detailed protocols for applying a 5-VC-based mutational profiling strategy.
Principle of the Method
The workflow for this compound mutational profiling involves several key steps:
-
Metabolic Labeling: Cells are incubated with this compound, which is taken up by the cells and incorporated into newly synthesized RNA transcripts by RNA polymerases.
-
RNA Isolation: Total RNA containing the incorporated 5-VC is extracted from the cells.
-
Chemical Modification: The vinyl group on the incorporated 5-VC bases is reacted with a chemical probe, such as a maleimide derivative. This creates a bulky adduct on the cytidine base.[1]
-
Reverse Transcription (RT): During cDNA synthesis, reverse transcriptase encounters the bulky adduct. Under specific reaction conditions, the enzyme is prone to misincorporating a nucleotide opposite the modified base rather than stalling.[2] This event is the basis of the "mutation" signature.
-
Sequencing and Data Analysis: The cDNA library is sequenced, and the resulting data is analyzed using a specialized bioinformatics pipeline. Reads are aligned to a reference transcriptome, and positions with mutation rates significantly above background are identified as sites of 5-VC incorporation.[2][3]
Diagrams
Protocols
Note: These protocols are based on established methods for 5-Vinyluridine and may require optimization for this compound and specific cell lines.[1]
Protocol 1: Metabolic Labeling with this compound
-
Cell Culture: Plate cells (e.g., HEK293T) to reach 70-80% confluency on the day of labeling.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound (e.g., 100 mM in DMSO). Dilute the stock solution in pre-warmed complete cell culture medium to a final concentration of 100 µM - 1 mM.
-
Labeling: Remove the old medium from the cells and wash once with PBS. Add the 5-VC-containing medium to the cells.
-
Incubation: Incubate the cells for a desired period (e.g., 2 to 24 hours) under standard cell culture conditions (37°C, 5% CO₂). The incubation time will depend on the RNA species of interest and their turnover rates.
Protocol 2: Total RNA Isolation
-
Cell Lysis: After the labeling period, wash cells with cold PBS and lyse them directly on the plate using a TRIzol-based reagent or a lysis buffer from a commercial RNA extraction kit.
-
RNA Extraction: Proceed with total RNA extraction according to the manufacturer's protocol (e.g., phenol-chloroform extraction or column-based purification).
-
DNase Treatment: To remove any contaminating genomic DNA, treat the purified RNA with TURBO DNase or a similar RNase-free DNase for 30 minutes at 37°C.
-
RNA Cleanup: Re-purify the RNA using a column-based cleanup kit or ethanol precipitation to remove the DNase and buffer components.
-
Quantification and Quality Control: Measure the RNA concentration (e.g., using a NanoDrop) and assess its integrity (e.g., using a Bioanalyzer). High-quality, intact RNA is crucial for downstream steps.
Protocol 3: Chemical Modification of 5-VC Labeled RNA
This step creates the bulky adduct necessary for inducing mutations.
-
Reaction Setup: In an RNase-free tube, combine 2-5 µg of 5-VC labeled total RNA with a maleimide derivative (e.g., N-ethylmaleimide) in a suitable reaction buffer (e.g., sodium phosphate buffer, pH 7.4). The optimal concentration of the maleimide should be determined empirically but can be started in the 1-10 mM range.
-
Incubation: Incubate the reaction at room temperature or 37°C for 1-2 hours.
-
RNA Cleanup: Purify the modified RNA from unreacted maleimide using an RNA cleanup kit with a high-salt wash buffer or by ethanol precipitation. Elute in nuclease-free water.
Protocol 4: Reverse Transcription for Mutational Profiling
This protocol uses conditions that favor the reverse transcriptase reading through the adduct and causing a misincorporation.
-
Primer Annealing: In a PCR tube, mix the following:
-
Modified Total RNA: 1 µg
-
Random Hexamers or Gene-Specific Primers: 50 ng
-
dNTPs (10 mM each): 1 µL
-
Nuclease-free water: to 13 µL
-
-
Incubation: Heat the mixture to 65°C for 5 minutes, then place immediately on ice for at least 1 minute to anneal the primers.
-
RT Master Mix: Prepare a master mix for each reaction:
-
5X RT Buffer: 4 µL
-
0.1 M DTT: 1 µL
-
RNase Inhibitor (e.g., RNasin): 1 µL
-
Reverse Transcriptase (e.g., SuperScript II/III/IV): 1 µL
-
Crucially, some protocols for mutational profiling add MnCl₂ (to a final concentration of 0.5-1.0 mM) to the reaction, as manganese ions can reduce the fidelity of the reverse transcriptase and promote misincorporation. [4] This step requires careful optimization.
-
-
Reverse Transcription: Add 7 µL of the RT master mix to the annealed RNA/primer mix.
-
Incubation: Perform reverse transcription using a thermocycler program (e.g., 25°C for 10 min, 42-50°C for 50-60 min, followed by heat inactivation at 70°C for 15 min).
Protocol 5: Library Preparation and Data Analysis
-
Library Preparation: Use the resulting cDNA as input for a standard next-generation sequencing library preparation kit (e.g., Illumina TruSeq RNA Library Prep Kit).
-
Sequencing: Sequence the libraries on an appropriate Illumina platform to a sufficient read depth (e.g., >20 million reads per sample).
-
Data Analysis:
-
Perform initial quality control using tools like FastQC.
-
Align reads to the reference genome/transcriptome using a splice-aware aligner (e.g., STAR).
-
Use specialized software designed for mutational profiling, such as ShapeMapper 2 , to analyze the aligned reads.[2] This software identifies and quantifies mutation rates at each nucleotide position, distinguishing true adduct-induced mutations from background sequencing errors and natural SNPs.
-
Data Presentation
The output of a mutational profiling experiment is a quantitative measure of 5-VC incorporation at single-nucleotide resolution. The data can be summarized to compare the effects of different chemical modification reagents or experimental conditions.
Table 1: Representative Mutational Profiling Data for a Specific RNA Transcript. (Note: This data is hypothetical and based on results observed for 5-Vinyluridine studies to illustrate expected outcomes.)[1]
| Position in Transcript | Nucleotide | Condition | Mutation Frequency (%) | Predominant Mutation | RT Stop Frequency (%) |
| 145 | C | No 5-VC Control | 0.05 | - | 0.1 |
| 145 | C | 5-VC + Reagent A | 8.2 | C > G | 15.4 |
| 145 | C | 5-VC + Reagent B | 15.6 | C > A | 25.1 |
| 210 | U | 5-VC + Reagent A | 0.08 | - | 0.2 |
| 350 | C | No 5-VC Control | 0.04 | - | 0.1 |
| 350 | C | 5-VC + Reagent A | 7.5 | C > T | 14.8 |
| 350 | C | 5-VC + Reagent B | 14.9 | C > G | 24.5 |
Data Interpretation:
-
Mutation Frequency: The percentage of reads covering a specific position that contain a mismatch (mutation) compared to the reference sequence. A high mutation frequency at cytidine positions in 5-VC treated samples indicates successful labeling and modification.
-
Predominant Mutation: The specific nucleotide change observed (e.g., C-to-G). The type of mutation can sometimes be influenced by the adduct and the reverse transcriptase used.
-
RT Stop Frequency: The percentage of reads that terminate one nucleotide downstream of the modified base. This indicates that the adduct can also cause the reverse transcriptase to stall and fall off the RNA template. A balance between mutation and RT stop frequency is often desired.[1]
References
- 1. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accurate detection of chemical modifications in RNA by mutational profiling (MaP) with ShapeMapper 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA-Seq Variant Calling Pipeline: From Transcript Reads to Validated Mutations - CD Genomics [cd-genomics.com]
- 4. data.epo.org [data.epo.org]
Application Notes and Protocols for Studying DNA Demethylation Using 5-Vinylcytidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 5-vinylcytidine (5-vC) as a powerful tool for investigating the activity of Ten-eleven translocation (TET) enzymes and the dynamics of DNA demethylation. The protocols outlined below are designed to facilitate the incorporation of 5-vC into DNA, enabling the direct measurement of TET enzyme activity and the enrichment of modified DNA fragments for downstream analysis.
Introduction to this compound in DNA Demethylation Studies
DNA methylation is a critical epigenetic modification involved in gene regulation, cellular differentiation, and disease. The removal of methyl groups from 5-methylcytosine (5mC) is initiated by the TET family of dioxygenases, which iteratively oxidize 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). Understanding the regulation and activity of TET enzymes is paramount for elucidating the mechanisms of epigenetic control and for developing novel therapeutic strategies.
This compound is an unnatural nucleobase that serves as a valuable chemical reporter for TET enzyme activity. DNA containing 5-vC can act as a direct endpoint reporter of TET activity, providing a handle for the quantification and enrichment of TET-modified DNA. When incorporated into a DNA substrate, the vinyl group of 5-vC can be oxidized by TET enzymes, leading to a measurable change in the DNA that can be detected by various analytical methods. This approach offers a powerful alternative to traditional methods that rely on antibodies or radioactive labeling.
Experimental Applications and Protocols
Application 1: In Vitro TET Enzyme Activity Assay
This application describes the use of 5-vC-modified oligonucleotides to measure the activity of purified TET enzymes or TET enzymes in nuclear extracts.
Experimental Workflow
Caption: Workflow for in vitro TET enzyme activity assay using 5-vC.
Protocol: TET Activity Assay with 5-vC Oligonucleotides
-
Preparation of 5-vC Containing Oligonucleotides:
-
Synthesize a single-stranded DNA oligonucleotide containing one or more 5-vinyl-2'-deoxycytidine (5-vdC) residues at specific positions. A typical oligonucleotide length is 20-40 base pairs.
-
The complementary strand should also be synthesized.
-
Anneal the 5-vC-containing strand with its complementary strand to form a double-stranded DNA substrate. This is typically done by mixing equimolar amounts of both strands in an annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA), heating to 95°C for 5 minutes, and then slowly cooling to room temperature.
-
-
TET Enzyme Reaction:
-
Prepare a reaction mixture containing the double-stranded 5-vC DNA substrate (e.g., 1 µM), purified TET enzyme (e.g., 100-500 nM of the catalytic domain) or nuclear extract, and TET reaction buffer (e.g., 50 mM HEPES pH 8.0, 100 µM Fe(NH₄)₂(SO₄)₂, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 100 µM ATP).
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Sample Preparation for LC-MS/MS:
-
Stop the reaction by adding EDTA to a final concentration of 5 mM.
-
Digest the DNA to single nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.
-
Remove proteins by filtration or precipitation.
-
-
LC-MS/MS Analysis:
-
Analyze the digested nucleosides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify 5-vdC and its oxidation products.
-
The mass spectrometer should be operated in positive ion mode, monitoring for the specific mass-to-charge ratios (m/z) of the protonated nucleosides.
-
Quantitative Data Presentation
The results of the LC-MS/MS analysis can be summarized in a table to compare the extent of 5-vC oxidation under different conditions (e.g., with and without TET enzyme, or with different TET inhibitors).
| Sample Condition | 5-vdC (pmol) | Oxidized 5-vdC (pmol) | % Oxidation |
| No Enzyme Control | 10.0 | < 0.1 | < 1% |
| TET2 (Wild-type) | 2.5 | 7.5 | 75% |
| TET2 + Inhibitor X | 8.0 | 2.0 | 20% |
Application 2: Enrichment of TET-Modified DNA for Sequencing
This application describes a method to enrich for DNA fragments containing oxidized 5-vC, which can then be used for next-generation sequencing to map the locations of TET activity genome-wide. This protocol is conceptual, based on established methods for enriching modified DNA.
Experimental Workflow
Caption: Workflow for enrichment and sequencing of TET-modified DNA.
Protocol: Enrichment of Oxidized 5-vC Containing DNA
-
Metabolic Labeling of Genomic DNA:
-
Culture cells in the presence of 5-vinyl-2'-deoxycytidine (5-vdC) for a desired period to allow for its incorporation into the genomic DNA. The optimal concentration of 5-vdC should be determined empirically for each cell type.
-
Isolate genomic DNA using a standard protocol.
-
-
In Vitro TET Reaction on Labeled gDNA (Optional):
-
If studying the direct targets of TET enzymes, the isolated 5-vC-labeled genomic DNA can be treated with purified TET enzymes in vitro as described in Application 1.
-
-
Chemical Labeling of Oxidized 5-vC:
-
The oxidized vinyl group (now likely an aldehyde or a related reactive group) on the cytosine base can be selectively targeted for chemical ligation.
-
Perform a click chemistry reaction by incubating the DNA with an azide-modified biotin tag in the presence of a copper(I) catalyst. This will covalently attach biotin to the oxidized 5-vC residues.
-
-
Enrichment of Biotinylated DNA:
-
Fragment the biotinylated genomic DNA to a suitable size for sequencing (e.g., 200-500 bp) by sonication or enzymatic digestion.
-
Incubate the fragmented DNA with streptavidin-coated magnetic beads to capture the biotin-labeled DNA fragments.
-
Wash the beads extensively to remove non-biotinylated DNA.
-
Elute the enriched DNA from the beads.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the enriched DNA fragments using a standard library preparation kit for next-generation sequencing.
-
Sequence the library on a suitable platform.
-
Signaling Pathway
TET-Mediated DNA Demethylation Pathway
The following diagram illustrates the central role of TET enzymes in the active DNA demethylation pathway.
Caption: The TET-mediated active DNA demethylation pathway.
This pathway highlights the sequential oxidation of 5mC by TET enzymes, leading to the formation of 5hmC, 5fC, and 5caC. The latter two modifications are recognized and excised by Thymine DNA Glycosylase (TDG), followed by the base excision repair (BER) machinery, which ultimately restores the unmodified cytosine. This compound can be used as a substrate analog for 5mC in this pathway to probe the oxidative activity of TET enzymes.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 5-Vinylcytidine (5-VC) Labeling
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during 5-Vinylcytidine (5-VC) labeling experiments, thereby improving labeling efficiency.
Frequently Asked Questions (FAQs)
Section 1: Low or No 5-VC Incorporation into Nascent RNA
Q1: I am observing very low or no signal from my 5-VC labeled RNA. What are the potential causes related to the metabolic labeling step?
A1: Low signal often originates from inefficient incorporation of 5-VC into newly synthesized RNA. Here are several factors to consider:
-
Cell Health and Proliferation Rate: The efficiency of metabolic labeling is highly dependent on the metabolic activity and division rate of your cells. Ensure that your cells are healthy, in the logarithmic growth phase, and not overly confluent, as this can slow down transcription.
-
5-VC Concentration: The optimal concentration of 5-VC can vary significantly between cell types. It is crucial to perform a dose-response experiment to determine the ideal concentration that provides a balance between efficient labeling and minimal cytotoxicity.
-
Incubation Time: The duration of exposure to 5-VC directly impacts the amount of labeled RNA. Shorter incubation times will label more recently transcribed RNA, while longer times will increase the overall signal but may also lead to cytotoxicity.
-
5-VC Quality and Storage: Ensure the 5-VC is of high purity and has been stored correctly, protected from light and moisture, to prevent degradation.
-
Cytotoxicity: High concentrations of 5-VC or prolonged exposure can be toxic to cells, leading to decreased transcription and, consequently, lower labeling efficiency. Monitor cell viability using methods like Trypan Blue exclusion or a cell viability assay.
-
Deaminase Activity: Some cell types may exhibit high levels of cytidine deaminase activity, which could potentially modify 5-VC, preventing its incorporation into RNA.[1]
Q2: How can I optimize the metabolic labeling conditions for my specific cell line?
A2: Optimization is key to successful 5-VC labeling. We recommend the following:
-
Titrate 5-VC Concentration: Plate cells at a consistent density and treat them with a range of 5-VC concentrations (e.g., 10 µM to 500 µM) for a fixed period.
-
Optimize Incubation Time: Using the optimal 5-VC concentration determined above, perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours).
-
Assess Cytotoxicity: For each condition, assess cell viability to identify any toxic effects.
-
Analyze Labeling Efficiency: After the click chemistry reaction with a fluorescent azide, quantify the signal (e.g., via fluorescence microscopy, flow cytometry, or gel electrophoresis) to determine the optimal conditions.
Section 2: Issues with the Click Chemistry Reaction
Q3: My metabolic labeling seems to be working, but I'm still getting a weak signal after the click reaction. What could be wrong with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) step?
A3: Inefficient click chemistry is a common reason for poor signal. The CuAAC reaction requires careful optimization.[2][3] Key factors include:
-
Copper (I) Catalyst: The click reaction is catalyzed by Cu(I) ions.[4][5][6] It is crucial to have a sufficient concentration of the active Cu(I) catalyst.[3]
-
Oxygen Sensitivity: Cu(I) is readily oxidized to the inactive Cu(II) state by oxygen. It is important to use freshly prepared solutions and consider performing the reaction under low-oxygen conditions if problems persist.[2][3]
-
Reducing Agent: A reducing agent, typically sodium ascorbate, is used to reduce Cu(II) to Cu(I) in situ.[2][5] Ensure your sodium ascorbate solution is fresh, as it degrades in solution.
-
Copper-Chelating Ligand: Ligands such as THPTA (Tris(hydroxypropyltriazolylmethyl)amine) are used to stabilize the Cu(I) ion, enhance reaction efficiency, and protect biomolecules from copper-induced damage.[5][7]
-
Reagent Concentrations: The concentrations of copper sulfate, the ligand, and the reducing agent must be optimized. See the table below for recommended starting concentrations.
-
RNA Accessibility: The structure of the RNA can sometimes hinder the accessibility of the 5-VC for the click reaction. Adding a small amount of a denaturant like DMSO may help in some cases.[8]
Q4: Can the click chemistry reagents damage my RNA?
A4: Yes, copper ions in the presence of a reducing agent can generate reactive oxygen species (ROS) that may lead to RNA degradation.[2][3] This is why the inclusion of a copper-chelating ligand like THPTA is critical, as it protects the RNA from such damage.[3][7]
Experimental Protocols
General Protocol for 5-VC Labeling and Detection
-
Cell Seeding: Plate cells on an appropriate culture vessel and allow them to adhere and enter logarithmic growth.
-
Metabolic Labeling: Add this compound to the culture medium at the predetermined optimal concentration. Incubate for the desired length of time.
-
Cell Lysis and RNA Isolation: Harvest the cells and isolate total RNA using a standard protocol (e.g., TRIzol extraction followed by isopropanol precipitation).
-
Click Reaction:
-
In a microcentrifuge tube, combine the isolated RNA, the azide-conjugated detection molecule (e.g., a fluorescent dye), and the pre-mixed catalyst solution.
-
The catalyst solution should be prepared fresh by mixing CuSO₄, a copper-chelating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).
-
Incubate the reaction at room temperature, protected from light.
-
-
RNA Purification: Purify the labeled RNA to remove unreacted click chemistry reagents. This can be done via ethanol precipitation or using a spin column.[8]
-
Analysis: Visualize and/or quantify the labeled RNA using an appropriate method, such as fluorescence imaging, flow cytometry, or qPCR.
Quantitative Data Summary
The following table provides recommended starting concentrations for the components of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Note that these may need to be optimized for your specific application.
| Reagent | Recommended Starting Concentration | Key Considerations |
| Copper (II) Sulfate (CuSO₄) | 50-100 µM[3] | The source of the copper catalyst. |
| Copper-Chelating Ligand (e.g., THPTA) | 250-500 µM (5:1 ratio to CuSO₄)[3] | Stabilizes Cu(I) and protects RNA.[3] |
| Reducing Agent (e.g., Sodium Ascorbate) | 1-5 mM | Should be prepared fresh.[5] |
| Azide-conjugated Reporter | 5-10 equivalents per alkyne group[8] | The optimal amount depends on the specific reporter and desired labeling density. |
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low 5-VC labeling efficiency.
References
- 1. Specific incorporation of 5-fluorocytidine into Escherichia coli RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Click Chemistry [organic-chemistry.org]
- 7. jenabioscience.com [jenabioscience.com]
- 8. carlroth.com [carlroth.com]
Technical Support Center: Optimizing 5-Vinylcytidine Concentration to Reduce Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Vinylcytidine. Our goal is to help you optimize its concentration for maximum therapeutic effect while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's cytotoxic effects?
A1: As a nucleoside analog, this compound primarily exerts its cytotoxic effects by interfering with nucleic acid synthesis.[1] After cellular uptake, it is phosphorylated into its active triphosphate form. This active form can be incorporated into growing DNA and RNA chains, leading to chain termination and the inhibition of DNA and RNA polymerases.[2] Additionally, similar to other cytidine analogs like 5-azacytidine, it may inhibit DNA methyltransferases, leading to DNA hypomethylation and altered gene expression, which can contribute to cell death.[3]
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration is a balance between achieving the desired biological effect (e.g., anti-tumor activity) and minimizing toxicity to non-target cells. A dose-response experiment is crucial. We recommend performing a cytotoxicity assay, such as an MTT or LDH assay, across a wide range of concentrations on your target cells and a relevant control cell line (if applicable). The half-maximal inhibitory concentration (IC50) value derived from this experiment will be a key parameter in determining the appropriate concentration range for your further studies.[4][5]
Q3: What are the common signs of excessive cytotoxicity in my cell cultures treated with this compound?
A3: Excessive cytotoxicity can manifest as:
-
A sharp decrease in cell viability and proliferation.
-
Significant changes in cell morphology, such as rounding, detachment from the culture surface, and membrane blebbing.
-
A high percentage of dead cells, which can be quantified using a viability stain like trypan blue or through flow cytometry with propidium iodide (PI).
-
Increased lactate dehydrogenase (LDH) release into the cell culture medium, indicating compromised cell membrane integrity.
Q4: What is the difference between apoptosis and necrosis, and which is more likely induced by this compound?
A4: Apoptosis is a programmed and organized form of cell death, characterized by specific morphological and biochemical events, including cell shrinkage, chromatin condensation, and the activation of caspases.[6] Necrosis, on the other hand, is a more chaotic form of cell death resulting from acute injury, leading to cell swelling and lysis. Nucleoside analogs like this compound typically induce apoptosis.[7] You can differentiate between these two forms of cell death using an Annexin V and Propidium Iodide (PI) assay.[8]
Troubleshooting Guides
Problem 1: High levels of cell death in both target and control cells.
| Possible Cause | Suggested Solution |
| Concentration is too high. | Perform a dose-response curve to determine the IC50 value for your specific cell lines. Start with a lower concentration range based on literature values for similar nucleoside analogs. |
| Incorrect solvent or high solvent concentration. | Ensure the solvent used to dissolve this compound is appropriate for your cell culture and that the final concentration of the solvent in the media is non-toxic. Always include a vehicle control (media with solvent only) in your experiments. |
| Contamination of cell culture. | Regularly check your cell cultures for signs of microbial contamination. Use sterile techniques and periodically test your cultures for mycoplasma. |
| Poor cell health prior to treatment. | Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Avoid using cells that are over-confluent. |
Problem 2: Inconsistent or non-reproducible results between experiments.
| Possible Cause | Suggested Solution |
| Variability in cell seeding density. | Use a consistent cell seeding density for all experiments. Ensure even cell distribution in multi-well plates. |
| Inconsistent drug preparation. | Prepare fresh stock solutions of this compound for each experiment. If using frozen stocks, ensure they are thawed and mixed properly before use. |
| Fluctuations in incubation conditions. | Maintain consistent incubation conditions (temperature, CO2 levels, humidity). |
| Variability in assay timing. | Perform measurements at consistent time points after drug administration. |
Problem 3: Little to no cytotoxic effect observed at expected concentrations.
| Possible Cause | Suggested Solution |
| Drug degradation. | This compound, like other nucleoside analogs, may be unstable in solution. Prepare fresh solutions for each experiment and protect them from light and extreme temperatures. |
| Cell line is resistant. | Some cell lines may have intrinsic or acquired resistance to nucleoside analogs. This can be due to reduced expression of nucleoside transporters or altered activity of metabolic enzymes.[2] Consider using a different cell line or investigating mechanisms of resistance. |
| Incorrect assay used. | Ensure the chosen cytotoxicity assay is appropriate for your experimental setup and that the readout is sensitive enough to detect changes in cell viability. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol measures cell viability based on the metabolic activity of the cells.
Materials:
-
96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
LDH Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
96-well plate
-
This compound
-
LDH cytotoxicity assay kit
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound as described for the MTT assay.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well and incubate according to the manufacturer's instructions (typically 30 minutes at room temperature, protected from light).[4]
-
Measure the absorbance at 490 nm.
-
Calculate cytotoxicity as a percentage of the maximum LDH release.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plate
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[8]
-
Incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Quantitative Data Summary
The following table provides representative IC50 values for similar nucleoside analogs in various cancer cell lines to serve as a starting point for concentration optimization. Note: These are not values for this compound and should be used as a reference only.
| Nucleoside Analog | Cell Line | Cancer Type | IC50 (µM) |
| 5-Fluorouracil | MCF-7 | Breast Cancer | 10.19 ± 0.42 |
| 5-Fluorouracil | Hep-2 | Laryngeal Cancer | 7.19 ± 0.47 |
| Gemcitabine | Panc-1 | Pancreatic Cancer | 0.02 - 0.1 |
| Cytarabine | HL-60 | Leukemia | 0.1 - 1 |
Data compiled from publicly available research.[10]
Visualizations
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal concentration of this compound.
Simplified Apoptosis Signaling Pathway Induced by Nucleoside Analogs
Caption: Key steps in the intrinsic apoptosis pathway triggered by nucleoside analogs.
References
- 1. Nucleoside analogues and nucleobases in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. LDH cytotoxicity assay [protocols.io]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 2'-deoxy-5-vinylcytidine
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2'-deoxy-5-vinylcytidine in solution. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with 2'-deoxy-5-vinylcytidine in solution?
The main stability issue reported for 2'-deoxy-5-vinylcytidine is its tendency to readily polymerize in solution.[1] This is due to the reactive vinyl group at the 5-position of the cytidine base. Polymerization can lead to a loss of the active monomeric compound, potentially affecting experimental results and the compound's therapeutic efficacy.
Q2: What are the optimal storage conditions for 2'-deoxy-5-vinylcytidine?
To minimize degradation and polymerization, 2'-deoxy-5-vinylcytidine should be stored as a solid in a tightly sealed container in a dry environment, preferably refrigerated. For solutions, it is recommended to prepare them fresh before use and store them at low temperatures (e.g., -20°C or -80°C) for short periods.[2] Avoid repeated freeze-thaw cycles, as this can accelerate degradation of nucleoside analogs.
Q3: What factors can influence the stability of 2'-deoxy-5-vinylcytidine in solution?
While specific kinetic data for 2'-deoxy-5-vinylcytidine is not extensively available, the stability of nucleoside analogs in solution is generally affected by:
-
pH: Both acidic and alkaline conditions can promote the degradation of nucleosides. For other cytidine analogs, such as 5-aza-2'-deoxycytidine, decomposition is observed in acidic, neutral, and alkaline solutions, with the compound being most stable in neutral solutions at low temperatures.[3]
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation and polymerization.
-
Presence of oxidizing agents: Strong oxidizing agents can react with the vinyl group and other parts of the molecule.[2]
-
Enzymatic degradation: If working with biological samples, cellular enzymes may metabolize the compound.
Q4: How can I detect polymerization or degradation of my 2'-deoxy-5-vinylcytidine sample?
Polymerization or degradation can be detected using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] In an HPLC analysis, the appearance of new peaks or a decrease in the peak area of the parent compound can indicate degradation. Mass spectrometry can help identify the mass of potential degradation products, while NMR can provide structural information.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in an experiment. | Polymerization or degradation of 2'-deoxy-5-vinylcytidine in the experimental medium. | Prepare fresh solutions of the compound immediately before use. Analyze the stock solution and the solution in the experimental medium by HPLC to check for purity and concentration. |
| Unexpected peaks in HPLC analysis of the sample. | Degradation of the compound due to improper storage or handling, or interaction with other components in the solution. | Review storage and handling procedures. Ensure the compound is protected from light and stored at the recommended temperature. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. |
| Inconsistent experimental results. | Variable stability of 2'-deoxy-5-vinylcytidine under slightly different experimental conditions. | Strictly control experimental parameters such as pH, temperature, and incubation time. Include a positive control with a freshly prepared solution in each experiment. |
Data Presentation
Table 1: Example Stability of 2'-deoxy-5-vinylcytidine (1 mg/mL) in Different Buffers at 37°C
| Time (hours) | % Remaining in pH 5.0 Acetate Buffer | % Remaining in pH 7.4 Phosphate Buffer | % Remaining in pH 9.0 Carbonate Buffer |
| 0 | 100.0 | 100.0 | 100.0 |
| 4 | 98.2 | 99.1 | 95.3 |
| 8 | 96.5 | 98.2 | 90.1 |
| 12 | 94.8 | 97.5 | 85.6 |
| 24 | 90.1 | 95.2 | 75.4 |
Note: This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for 2'-deoxy-5-vinylcytidine
This protocol describes a general method for assessing the stability of 2'-deoxy-5-vinylcytidine in solution.
Objective: To develop an HPLC method that separates 2'-deoxy-5-vinylcytidine from its potential degradation products.
Materials:
-
2'-deoxy-5-vinylcytidine reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or other suitable buffer components
-
C18 reverse-phase HPLC column
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., a gradient from 5% to 95% acetonitrile) with a small amount of formic acid (e.g., 0.1%) to improve peak shape.
-
Standard Solution Preparation: Prepare a stock solution of 2'-deoxy-5-vinylcytidine in a suitable solvent (e.g., water or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation for Stability Study:
-
Dilute the stock solution to the desired concentration in the test solution (e.g., different pH buffers, cell culture media).
-
Incubate the samples under the desired conditions (e.g., specific temperature, light exposure).
-
At specified time points, withdraw an aliquot and, if necessary, quench the reaction (e.g., by dilution in the mobile phase and immediate freezing).
-
-
HPLC Analysis:
-
Inject the standard and samples onto the HPLC system.
-
Monitor the elution profile using a UV detector at a wavelength where 2'-deoxy-5-vinylcytidine has maximum absorbance.
-
The method should be able to separate the parent peak from any new peaks that appear due to degradation.
-
-
Data Analysis: Calculate the percentage of 2'-deoxy-5-vinylcytidine remaining at each time point by comparing the peak area of the parent compound in the sample to the initial peak area or the peak area of a freshly prepared standard.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation pathways and demonstrating the specificity of the stability-indicating method.
Objective: To intentionally degrade 2'-deoxy-5-vinylcytidine under various stress conditions.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of 2'-deoxy-5-vinylcytidine (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the sample with 0.1 M NaOH before HPLC analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at a controlled temperature for a defined period. Neutralize the sample with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and incubate at room temperature for a defined period.
-
Thermal Degradation: Incubate a solution of the compound at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of the compound to UV light.
-
Analysis: Analyze all stressed samples by the developed stability-indicating HPLC method. The goal is to achieve 10-30% degradation of the parent compound to ensure that the method can adequately separate the degradation products.
Visualizations
References
potential off-target effects of 5-Vinylcytidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Vinylcytidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known activity?
This compound is a synthetic pyrimidine nucleoside analog. Early studies have shown that its deoxyribose form, 5-vinyl-2'-deoxycytidine, possesses antiviral activity, particularly against herpes simplex virus types 1 and 2.[1][2] It is reported to be less toxic to cell cultures than its uridine counterpart, 5-vinyl-2'-deoxyuridine.[1][2]
Q2: What are the potential off-target effects of this compound?
While specific off-target data for this compound is limited, as a nucleoside analog, it may exhibit off-target effects common to this class of compounds. These can include:
-
Inhibition of host DNA and RNA polymerases: Nucleoside analogs can be mistakenly incorporated by cellular polymerases, leading to chain termination or dysfunction.
-
Interaction with nucleoside kinases: Cellular kinases are required to phosphorylate nucleoside analogs to their active triphosphate form. These kinases can become off-targets, and their normal function may be inhibited.
-
Mitochondrial toxicity: Many nucleoside analogs are known to interfere with mitochondrial DNA replication and function, which can lead to various cytotoxic effects. This can be due to the inhibition of mitochondrial DNA polymerase gamma or depletion of mitochondrial pyrimidine pools.
-
Alteration of cellular signaling pathways: Off-target interactions with kinases or other enzymes can lead to the unintended modulation of cellular signaling pathways.
Q3: I am observing unexpected cytotoxicity in my experiments. What could be the cause?
Unexpected cytotoxicity when using this compound could stem from several factors:
-
Off-target inhibition of essential cellular enzymes: As mentioned in Q2, inhibition of host polymerases or kinases can lead to cell death.
-
Mitochondrial toxicity: Disruption of mitochondrial function is a common cause of drug-induced toxicity.
-
Compound stability: One study noted that 5-vinyl-2'-deoxycytidine appears to polymerize readily.[1][2] Degradation or polymerization of the compound could lead to the formation of cytotoxic species.
-
Cell-line specific sensitivity: Different cell lines can have varying sensitivities to nucleoside analogs due to differences in metabolism and expression of relevant enzymes.
Q4: How can I assess the potential for mitochondrial toxicity of this compound in my experimental system?
Several assays can be employed to evaluate mitochondrial toxicity:
-
Mitochondrial membrane potential assays: Using fluorescent dyes like JC-1 or TMRM to assess the integrity of the mitochondrial membrane potential.
-
Oxygen consumption rate (OCR) measurement: Using techniques like Seahorse XF analysis to measure the impact on cellular respiration.
-
Mitochondrial DNA (mtDNA) quantification: Using qPCR to determine if the compound affects mtDNA replication.
-
ATP production assays: Measuring cellular ATP levels to assess the impact on mitochondrial energy production.
Troubleshooting Guides
Problem 1: High level of cytotoxicity observed at expected therapeutic concentrations.
| Potential Cause | Troubleshooting Steps |
| Off-target activity | 1. Perform a dose-response curve to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration) to calculate the selectivity index (SI = CC50/EC50). 2. Screen this compound against a panel of human kinases and polymerases to identify potential off-targets. 3. Use a lower, non-toxic concentration if possible, or consider a different analog if the therapeutic window is too narrow. |
| Mitochondrial toxicity | 1. Conduct assays to measure mitochondrial membrane potential, oxygen consumption, and cellular ATP levels. 2. Quantify mitochondrial DNA content to check for depletion. 3. Co-administer with uridine to see if it rescues the cytotoxic phenotype, which could indicate pyrimidine pool depletion. |
| Compound instability | 1. Verify the purity and integrity of your this compound stock solution using techniques like HPLC. 2. Prepare fresh stock solutions for each experiment. 3. Store the compound under recommended conditions (e.g., -20°C or -80°C, protected from light). |
Problem 2: Inconsistent or non-reproducible experimental results.
| Potential Cause | Troubleshooting Steps |
| Compound polymerization or degradation | 1. As mentioned, 5-vinyl-2'-deoxycytidine has been reported to polymerize.[1][2] Prepare fresh dilutions from a validated stock for each experiment. 2. Avoid repeated freeze-thaw cycles of the stock solution. 3. Consider the use of a stabilizing agent if compatible with your experimental setup. |
| Variability in cell culture conditions | 1. Ensure consistent cell passage numbers and confluency at the time of treatment. 2. Standardize incubation times and media formulations. 3. Regularly test for mycoplasma contamination. |
| Experimental setup | 1. Carefully control for solvent effects by including a vehicle-only control group. 2. Ensure accurate and consistent pipetting of the compound. |
Experimental Protocols
Protocol 1: Kinase Inhibitor Profiling
This protocol outlines a general method for screening this compound against a panel of kinases to identify potential off-target interactions.
Objective: To determine the inhibitory activity of this compound against a broad range of human kinases.
Methodology:
-
Kinase Panel Selection: Utilize a commercially available kinase screening service (e.g., Eurofins, Reaction Biology) that offers a diverse panel of recombinant human kinases. Select a panel that includes representatives from major kinase families.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). Serially dilute the compound to the desired screening concentrations.
-
Kinase Activity Assay:
-
The assays are typically performed in a multi-well plate format.
-
Each well contains a specific kinase, its substrate (often a peptide or protein), and ATP.
-
This compound is added to the wells at various concentrations.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of product formed (phosphorylated substrate) is measured. This is often done using methods like radiometric assays (³³P-ATP), fluorescence polarization, or luminescence-based ATP detection.
-
-
Data Analysis:
-
The percentage of kinase activity remaining at each concentration of this compound is calculated relative to a vehicle control.
-
IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%) are determined by fitting the data to a dose-response curve.
-
Expected Outcome: A table summarizing the inhibitory activity of this compound against the screened kinases, highlighting any significant off-target interactions (low IC50 values for non-target kinases).
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement and identify off-target binding in a cellular context.
Objective: To assess the binding of this compound to its intended target and potential off-targets in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle or a saturating concentration of this compound for a defined period.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis and Protein Extraction: Lyse the cells by freeze-thawing or with a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein and potential off-target proteins using methods like Western blotting or mass spectrometry-based proteomics.
-
Data Analysis:
-
For each protein of interest, plot the amount of soluble protein as a function of temperature for both vehicle- and this compound-treated samples.
-
Ligand binding stabilizes the protein, resulting in a shift of the melting curve to higher temperatures.
-
The magnitude of the thermal shift can be used to assess the extent of target engagement.
-
Expected Outcome: Melting curves for the target protein and other identified proteins. A significant shift in the melting curve for a protein in the presence of this compound indicates direct binding.
Visualizations
Caption: Troubleshooting workflow for investigating unexpected phenotypes.
Caption: Workflow for off-target identification and validation.
References
- 1. Role of pyrimidine depletion in the mitochondrial cardiotoxicity of nucleoside analogue reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Pyrimidine Depletion in the Mitochondrial Cardiotoxicity of Nucleoside Analogue Reverse Transcriptase Inhibitors [ouci.dntb.gov.ua]
overcoming 5-Vinylcytidine polymerization issues
Welcome to the technical support center for 5-Vinylcytidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges associated with the handling and use of this compound, with a particular focus on its propensity for polymerization.
Frequently Asked Questions (FAQs)
Q1: Is this compound known to be unstable?
A1: Yes, literature reports indicate that 2'-Deoxy-5-vinylcytidine, a common form of this compound, is known to polymerize readily[1]. This intrinsic instability requires careful handling and storage to ensure the integrity of the compound for experimental use. In contrast, the related compound 2'-deoxy-5-vinyluridine is reported to be significantly more stable under normal laboratory conditions[1].
Q2: What are the primary factors that can induce polymerization of this compound?
A2: While specific quantitative data for this compound is limited, factors known to promote the polymerization of vinyl compounds in general include exposure to heat, light (especially UV), and the presence of radical initiators. The stability of nucleoside analogs can also be influenced by pH and the choice of solvent[2].
Q3: How should I store this compound to minimize polymerization?
A3: Based on best practices for related, more stable vinyl nucleosides such as 5-Vinyl-2'-deoxyuridine, it is recommended to store this compound as a solid at -20°C in a dark, airtight container. For solutions, it is advisable to prepare them fresh for each experiment. If short-term storage of a solution is necessary, it should be stored at -20°C or -80°C, protected from light, and used as soon as possible.
Q4: Can I use standard polymerization inhibitors with this compound?
A4: While common polymerization inhibitors for industrial vinyl monomers, such as hydroquinone (HQ) and 4-methoxyphenol (MEHQ), are effective radical scavengers, their compatibility with sensitive biological assays (e.g., enzymatic reactions) is a significant concern. These inhibitors could potentially interfere with the activity of polymerases or other enzymes. The use of such inhibitors should be carefully evaluated and validated for each specific application. There is currently no published data on the use of specific polymerization inhibitors with this compound for biological applications.
Troubleshooting Guide: Polymerization Issues
This guide provides a structured approach to identifying and mitigating potential polymerization of this compound during your experiments.
Issue 1: Inconsistent or Failed Experimental Results
-
Symptoms:
-
Complete failure of enzymatic incorporation (e.g., in PCR or reverse transcription).
-
Significant reduction in the yield of the desired product.
-
High variability between experimental replicates.
-
-
Potential Cause:
-
The this compound stock may have polymerized, reducing the concentration of the active monomer.
-
-
Troubleshooting Workflow:
Troubleshooting workflow for inconsistent experimental results.
Issue 2: Visible Precipitate or Cloudiness in this compound Solutions
-
Symptoms:
-
The solution appears cloudy or contains a visible precipitate immediately after dissolution or after a short period of storage.
-
-
Potential Cause:
-
This is a strong indication of polymerization, where the resulting polymer is insoluble in the chosen solvent.
-
-
Troubleshooting Workflow:
Troubleshooting workflow for precipitates in solution.
Experimental Protocols: Best Practices for Handling this compound
To minimize the risk of polymerization, the following handling procedures are recommended.
Protocol 1: Preparation of this compound Stock Solutions
-
Pre-weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Weigh the desired amount of this compound in a low-light environment.
-
Dissolution: Dissolve the solid in an appropriate high-purity, anhydrous solvent (e.g., DMSO or methanol) to the desired concentration. Gentle vortexing at room temperature is acceptable. Avoid heating the solution.
-
Aliquoting: Immediately after dissolution, aliquot the stock solution into small, single-use volumes in dark, low-binding microcentrifuge tubes.
-
Inert Gas (Optional but Recommended): Before sealing the aliquots, consider flushing the headspace with an inert gas like argon or nitrogen to displace oxygen.
-
Storage: Store the aliquots at -80°C, protected from light.
Protocol 2: Use of this compound in Enzymatic Reactions
-
Thawing: Thaw a single-use aliquot of the this compound stock solution on ice, protected from light.
-
Dilution: If necessary, perform any dilutions in pre-chilled, nuclease-free buffers immediately before adding to the reaction mixture.
-
Reaction Setup: Keep the reaction mixture on ice during setup. Add the this compound as one of the final components before the enzyme to minimize its time in the reaction buffer at temperatures that could promote polymerization.
-
Initiation: Start the enzymatic reaction immediately after all components have been added.
-
Post-Reaction: Proceed with your downstream analysis as soon as the reaction is complete. Do not store reaction products containing unincorporated this compound for extended periods unless the protocol specifically allows for it.
Data Summary: Stability of Related Nucleoside Analogs
| Compound | Form | Recommended Storage Temperature (°C) | Shelf Life (from supplier) | Notes |
| 5-Vinyl-2'-deoxyuridine | Solid | -20 | 12 months | Shipped at ambient temperature, but long-term storage should be at -20°C. Short-term exposure to ambient temperature (up to 1 week) is considered acceptable by some suppliers. |
This information suggests that cold and dark conditions are crucial for maintaining the integrity of vinyl-substituted nucleosides. Given that this compound is known to be less stable, adherence to these, or even stricter, storage and handling conditions is paramount.
References
- 1. Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Cell Viability After 5-Vinylcytidine Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Vinylcytidine. The information provided is based on established principles for assessing cell viability following treatment with nucleoside analogs.
Disclaimer: Specific data on the cellular effects and assay interactions of this compound are not widely available in published literature. Therefore, the following recommendations are based on general protocols for nucleoside analogs. Researchers should perform initial dose-response and time-course experiments to determine the optimal conditions for their specific cell type and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for a nucleoside analog like this compound?
A1: Generally, nucleoside analogs are compounds that mimic endogenous nucleosides and can be incorporated into DNA or RNA during replication and transcription. This incorporation can lead to the termination of nucleic acid chain elongation, inhibition of enzymes involved in nucleotide metabolism, or DNA damage. For instance, the related compound 5-azacytidine acts as a DNA methyltransferase inhibitor, leading to changes in gene expression, cell cycle arrest, and apoptosis.[1][2] It is plausible that this compound affects cells through similar mechanisms, such as inducing cell cycle arrest or apoptosis.[3][4]
Q2: Which cell viability assay should I choose to assess the effects of this compound?
A2: The choice of assay depends on the specific research question and the expected cellular outcome. Here is a summary of common assays:
| Assay Type | Principle | Advantages | Disadvantages |
| Metabolic Assays | |||
| MTT, MTS, XTT | Reduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells to form a colored formazan product. | Simple, high-throughput, and cost-effective. | Can be affected by changes in cellular metabolism that are not directly related to viability. The insoluble formazan in the MTT assay requires a solubilization step. |
| Resazurin (alamarBlue) | Reduction of non-fluorescent resazurin to fluorescent resorufin by metabolically active cells.[5] | Highly sensitive, non-toxic to cells, allowing for kinetic monitoring. | Signal can be influenced by changes in cellular redox state. |
| ATP Assay | Measures ATP levels using a luciferase-based reaction, as ATP is abundant in viable cells.[6] | Highly sensitive and rapid. | ATP levels can fluctuate with changes in cell cycle or metabolic state. |
| Membrane Integrity Assays | |||
| Trypan Blue Exclusion | Viable cells with intact membranes exclude the dye, while non-viable cells take it up. | Simple and inexpensive. | Subjective, not suitable for high-throughput screening. |
| Propidium Iodide (PI) / 7-AAD Staining | Fluorescent dyes that are excluded by live cells but enter and stain the DNA of dead cells with compromised membranes. | Can be used in flow cytometry for multiparametric analysis. | Provides a late-stage marker of cell death. |
| Apoptosis Assays | |||
| Annexin V/PI Staining | Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI identifies late apoptotic and necrotic cells. | Distinguishes between early apoptotic, late apoptotic, and necrotic cells. | Requires flow cytometry. |
Q3: My cell viability results are inconsistent after this compound treatment. What could be the cause?
A3: Inconsistent results can arise from several factors, including:
-
Cell Culture Conditions: Ensure consistent cell seeding density, passage number, and growth phase.
-
Compound Stability: Prepare fresh solutions of this compound for each experiment, as nucleoside analogs can be unstable in solution.
-
Assay Interference: Some compounds can directly interact with assay reagents. Run a cell-free control with this compound and the assay reagents to check for interference.
-
Incubation Time: The effects of nucleoside analogs are often cell cycle-dependent and may require longer incubation times to manifest.[7] Optimize the treatment duration for your specific cell line.
Troubleshooting Guides
Issue 1: High Background in Tetrazolium-Based Assays (MTT, MTS, XTT)
| Possible Cause | Recommendation |
| Contamination | Check for microbial contamination in cell cultures, which can reduce the tetrazolium salt. |
| Reagent Instability | Protect MTT and other tetrazolium solutions from light and use them within their recommended storage period. |
| Media Components | Phenol red and high serum concentrations in the culture medium can increase background absorbance. Use a background control well containing medium and the assay reagent but no cells. |
| Incomplete Solubilization (MTT) | Ensure complete dissolution of the formazan crystals by vigorous mixing or extending the incubation time with the solubilization buffer. |
Issue 2: No Dose-Dependent Decrease in Viability
| Possible Cause | Recommendation |
| Insufficient Drug Concentration or Incubation Time | Perform a broader dose-response (e.g., from nanomolar to high micromolar) and a time-course experiment (e.g., 24, 48, 72 hours) to identify the effective concentration and duration of treatment. |
| Cell Line Resistance | The chosen cell line may be resistant to this compound. Consider using a different cell line or a positive control compound known to induce cell death in your model. |
| Assay Incompatibility | The chosen assay may not be suitable for detecting the specific mode of cell death induced by this compound. For example, if the compound causes cell cycle arrest without immediate cell death, metabolic assays might not show a significant change. Consider using a proliferation assay (e.g., BrdU incorporation) or a direct cell counting method.[6] |
| Compound Degradation | Ensure proper storage and handling of the this compound stock solution. |
Issue 3: Discrepancies Between Different Viability Assays
| Possible Cause | Recommendation |
| Different Biological Readouts | Different assays measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity). A compound might decrease metabolic activity before the cell membrane is compromised. This is an expected biological outcome. |
| Cytostatic vs. Cytotoxic Effects | This compound might be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells). An ATP or tetrazolium assay might show a plateau in signal, while a membrane integrity assay shows no increase in cell death. Use a cell counting method or a proliferation assay to confirm. |
| Apoptosis vs. Necrosis | If this compound induces apoptosis, Annexin V staining will be a more sensitive and earlier indicator of cell death than membrane integrity assays like PI staining. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and include untreated and vehicle-treated controls. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Reading: Mix thoroughly to dissolve the formazan crystals and read the absorbance at 570 nm using a microplate reader.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound for the determined time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Visualizations
Experimental Workflow for Assessing Cell Viability
Caption: A typical experimental workflow for assessing cell viability after this compound treatment.
Troubleshooting Decision Tree for Inconsistent Viability Results
Caption: A decision tree to troubleshoot common issues leading to inconsistent cell viability data.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Caption: A potential intrinsic apoptosis pathway that could be activated by this compound.
References
- 1. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of 5-Aza-2'-Deoxycytidine in Comparison to Valproic Acid and Trichostatin A on Histone Deacetylase 1, DNA Methyltransferase 1, and CIP/KIP Family (p21, p27, and p57) Genes Expression, Cell Growth Inhibition, and Apoptosis Induction in Colon Cancer SW480 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of 5-aza-2ˈ-deoxycytidine on p27Kip1, p21Cip1/Waf1/Sdi1, p57Kip2, and DNA methyltransferase 1 Genes Expression, Cell Growth Inhibition and Apoptosis Induction in Colon Cancer SW 480 and SW 948 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Azacytidine (5Az) induces apoptosis in PC12 cells: a model for 5Az-induced apoptosis in developing neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 7. Induction of apoptosis by 5-azacytidine: drug concentration-dependent differences in cell cycle specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in 5-Vinylcytidine based RNA-seq library preparation
Welcome to the technical support resource for 5-Vinylcytidine (5-VC) based RNA-seq library preparation. This guide provides answers to frequently asked questions and detailed troubleshooting for common challenges encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-VC) and why is it used for metabolic labeling of RNA?
This compound (5-VC) is a modified nucleoside analog of cytidine. It is used in metabolic labeling to study newly synthesized (nascent) RNA. Cells take up 5-VC and incorporate it into RNA transcripts during transcription. The vinyl group on 5-VC acts as a bio-orthogonal handle, meaning it is chemically unique within the cell and can be specifically targeted for subsequent reactions without interfering with native cellular processes.[1] This allows for the selective capture and analysis of RNA that was actively being transcribed during the labeling period.
Q2: What are the advantages of using 5-VC compared to other metabolic labels like 5-Ethynyluridine (5-EU) or 4-Thiouridine (4sU)?
While 5-EU and 4sU are commonly used, they have been shown to cause cytotoxicity and inhibit cell proliferation at concentrations often required for robust labeling.[2][3] 5-VC, along with other vinyl nucleosides, has been demonstrated to have a significantly lower impact on cell viability, making it a less disruptive alternative for studying RNA dynamics in living cells.[2][3]
Q3: What chemical reaction is used to label the 5-VC incorporated into RNA?
The vinyl group of 5-VC can be targeted using several bio-orthogonal chemical reactions. A common method is the Inverse Electron-Demand Diels-Alder (IEDDA) reaction, where the vinyl group reacts with a tetrazine-conjugated probe (e.g., tetrazine-biotin).[2] Another approach involves cycloaddition reactions with maleimides.[3] These reactions are highly specific and efficient under biological conditions, allowing for the covalent attachment of molecules like biotin for enrichment or fluorophores for imaging.[1][4]
Q4: Can 5-VC labeling be used for in vivo studies?
Yes, because of its low toxicity, 5-VC presents a promising alternative to more toxic nucleosides for in vivo RNA metabolic labeling experiments.[3] Its ability to be incorporated into nascent RNA allows for the study of transcription dynamics within a whole organism.
Experimental Workflow and Protocols
The general workflow for a 5-VC based RNA-seq experiment involves metabolic labeling, RNA isolation, biotinylation via a click chemistry reaction, enrichment of labeled RNA, and finally, library preparation and sequencing.
Figure 1. General experimental workflow for this compound based RNA-seq.
Protocol: Biotinylation of 5-VC Labeled RNA via IEDDA Click Chemistry
This protocol outlines the key step of attaching a biotin handle to the 5-VC-containing RNA, which is necessary for its subsequent enrichment.
Materials:
-
Total RNA isolated from 5-VC labeled cells
-
Tetrazine-Biotin conjugate
-
Nuclease-free water
-
RNA purification columns or beads
Procedure:
-
Prepare RNA: Resuspend 1-10 µg of total RNA containing 5-VC in 50 µL of nuclease-free water. Ensure the RNA quality is high (RIN > 8).
-
Prepare Tetrazine-Biotin: Prepare a fresh stock solution of Tetrazine-Biotin in DMSO. The final concentration in the reaction will depend on the specific reagent used, but a starting point is typically 1-2 mM.
-
Set up the Reaction: In a nuclease-free tube, combine the RNA solution with the Tetrazine-Biotin. The final reaction volume can be adjusted with nuclease-free water.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours. Protect the reaction from light if the tetrazine conjugate is light-sensitive.
-
Purification: After incubation, purify the biotinylated RNA from unreacted Tetrazine-Biotin using an appropriate RNA cleanup kit (e.g., spin column or magnetic beads) according to the manufacturer's instructions.
-
Elution: Elute the purified, biotinylated RNA in nuclease-free water.
-
Verification (Optional): The success of the biotinylation can be confirmed with a dot blot assay using streptavidin-HRP.
-
Proceed to Enrichment: The purified biotinylated RNA is now ready for enrichment using streptavidin-coated magnetic beads.
Troubleshooting Guide
This section addresses specific problems that may arise during your experiment.
| Issue / Observation | Potential Cause | Recommended Solution |
| Low Final Library Yield | 1. Inefficient 5-VC incorporation. | • Optimize 5-VC concentration and incubation time for your cell type. Start with a range of 200 µM to 1 mM for 4-24 hours.[2] • Ensure cells are healthy and actively dividing during labeling. |
| 2. Inefficient biotinylation (click chemistry). | • Use fresh, high-quality click chemistry reagents. • Ensure the correct catalyst (if required) and conditions are used. For IEDDA, ensure the tetrazine-biotin is active. • Optimize the ratio of RNA to the biotin conjugate. | |
| 3. Loss of material during enrichment. | • Ensure streptavidin beads are not saturated; use an adequate volume of beads for the expected amount of biotinylated RNA. • Perform washing steps carefully to minimize bead loss. • Optimize elution conditions (e.g., temperature, buffer) to efficiently release the RNA from the beads. | |
| High Cell Death or Stress | 1. 5-VC cytotoxicity. | • Although lower than 5-EU, high concentrations or prolonged exposure to 5-VC can still affect some sensitive cell lines. Perform a dose-response curve to find the optimal non-toxic concentration.[2] • Reduce the labeling time. |
| 2. Solvent toxicity (e.g., DMSO). | • Ensure the final concentration of the solvent used to dissolve 5-VC (e.g., DMSO) is low (<0.5%) in the cell culture medium.[2] | |
| High rRNA Contamination | 1. Inefficient rRNA depletion. | • Standard rRNA depletion kits may be used after the biotin-RNA capture step, just before library construction. • Alternatively, if nascent rRNA is of interest, this step can be omitted. Note that 5-VC will label all newly transcribed RNA, including rRNA.[2] |
| No Difference Between Labeled and Control Samples | 1. Failed metabolic labeling. | • Verify that the 5-VC was successfully incorporated. This can be done by imaging: perform the click reaction with a tetrazine-fluorophore and check for a fluorescence signal in labeled cells compared to controls.[2] |
| 2. Failed biotinylation or enrichment. | • Perform a dot blot on your purified RNA before and after the biotinylation step to confirm the attachment of biotin. • Check the binding capacity of your streptavidin beads. |
Troubleshooting Decision Tree: Low Final Library Yield
If you are experiencing low yields in your final sequencing library, use the following diagram to diagnose the potential point of failure.
References
- 1. biosynth.com [biosynth.com]
- 2. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
improving signal-to-noise ratio in 5-Vinylcytidine imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their 5-Vinylcytidine (5-VC) imaging experiments and improve the signal-to-noise ratio (SNR).
Troubleshooting Guides
This section addresses specific issues that may arise during this compound (5-VC) imaging experiments.
Problem 1: Low or No Fluorescent Signal
Possible Causes and Solutions
| Cause | Recommended Action |
| Inefficient 5-VC Incorporation | Optimize 5-VC Concentration and Incubation Time: Start with a concentration of 1 mM 5-VC for a 5-hour incubation period. If toxicity is observed, reduce the concentration or incubation time. Conversely, if the signal is low, a longer incubation time may be necessary.[1] |
| Cell Type Variability: Ensure that the cell line used is amenable to nucleoside analog incorporation. HEK293T cells have been shown to effectively incorporate vinyl nucleosides.[1] | |
| Cell Health: Confirm that cells are healthy and actively dividing during the 5-VC incubation period, as metabolic labeling is dependent on active RNA synthesis. | |
| Inefficient Click Chemistry Reaction | Check Tetrazine-Fluorophore Probe: Ensure the probe is fresh and has been stored correctly to avoid degradation. Consider using a fluorogenic tetrazine probe that exhibits low background fluorescence until it reacts with the vinyl group, which can significantly enhance the signal-to-noise ratio.[2][3] |
| Optimize Probe Concentration: Titrate the tetrazine-fluorophore concentration. A common starting point is 1.5 µM.[4] High concentrations can lead to non-specific binding and increased background, while low concentrations may result in an incomplete reaction. | |
| Reaction Conditions: Ensure the click reaction buffer conditions are optimal. While inverse-electron-demand Diels-Alder (IEDDA) reactions are generally robust, factors like pH can influence the stability and reactivity of the tetrazine probe.[5] | |
| Imaging Parameters | Microscope Settings: Optimize acquisition settings on the fluorescence microscope. Increase laser power or exposure time, but be mindful of photobleaching. Ensure the correct filter sets are being used for the specific fluorophore. |
Troubleshooting Workflow for Low Signal
Caption: Troubleshooting logic for addressing low or no fluorescent signal in 5-VC imaging.
Problem 2: High Background Fluorescence
Possible Causes and Solutions
| Cause | Recommended Action |
| Non-specific Binding of Tetrazine Probe | Reduce Probe Concentration: High concentrations of the tetrazine-fluorophore can lead to non-specific binding to cellular components. Titrate to the lowest effective concentration. |
| Washing Steps: Increase the number and duration of wash steps after the click chemistry reaction to remove unbound probe. Consider adding a low concentration of a mild detergent like Triton X-100 to one of the wash buffers.[6] | |
| Blocking: Before adding the tetrazine probe, incubate the fixed and permeabilized cells with a blocking buffer (e.g., PBS with 3% BSA) to reduce non-specific binding sites. | |
| Autofluorescence | Use Appropriate Controls: Image an unlabeled sample (cells treated with DMSO instead of 5-VC but still subjected to the click reaction and imaging) to assess the level of natural cellular autofluorescence. |
| Choose the Right Fluorophore: Select a fluorophore that emits in the red or far-red spectrum, as cellular autofluorescence is typically more prominent in the green and yellow channels.[2] | |
| Spectral Unmixing: If your imaging system supports it, use spectral unmixing to computationally separate the specific signal from the autofluorescence background. | |
| Fixation and Permeabilization Artifacts | Optimize Fixation/Permeabilization: The fixation and permeabilization steps can affect cell morphology and expose components that may non-specifically bind the tetrazine probe. Test different fixation (e.g., paraformaldehyde vs. methanol) and permeabilization (e.g., Triton X-100 vs. saponin) protocols to find the one that minimizes background for your specific cell type. The permeabilization process, in particular, can lead to a significant loss of cellular mass, which might alter the cellular environment.[7] |
Background Reduction Strategy
Caption: A logical approach to troubleshooting high background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-VC) and why is it used for RNA imaging?
A1: this compound (5-VC) is a modified nucleoside that can be metabolically incorporated into newly synthesized RNA in living cells. The vinyl group serves as a bioorthogonal handle, meaning it is chemically inert within the cellular environment but can be specifically targeted by an external probe. This allows for the selective labeling and visualization of nascent RNA transcripts.
Q2: Is 5-VC toxic to cells?
A2: Vinyl nucleosides like 5-vinyluridine (5-VU), a related compound, have been shown to have low toxicity and cause fewer perturbations in gene expression compared to other commonly used nucleoside analogs such as 5-ethynyluridine (5-EU).[1] However, it is always recommended to perform a toxicity assay for your specific cell line and experimental conditions.
Q3: What is the principle behind the "click chemistry" used for 5-VC detection?
A3: The detection of 5-VC incorporated into RNA is typically achieved through an inverse-electron-demand Diels-Alder (IEDDA) reaction. This is a type of "click chemistry" that is very fast, highly specific, and can be performed under biocompatible conditions.[1][5] The vinyl group on the 5-VC acts as the dienophile and reacts with an electron-poor diene, which is usually a tetrazine molecule conjugated to a fluorophore.
Q4: How can I quantify the incorporation of 5-VC into RNA?
A4: The incorporation of vinyl nucleosides can be quantified using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) after enzymatic digestion of the total RNA to individual nucleosides.[1] For a more qualitative assessment, a dot blot analysis can be performed where the vinyl-modified RNA is detected using a biotin-conjugated tetrazine followed by a streptavidin-HRP conjugate.[1]
Q5: Can I perform live-cell imaging with 5-VC?
A5: While the metabolic labeling with 5-VC occurs in live cells, the subsequent IEDDA click reaction for fluorescence labeling is typically performed on fixed and permeabilized cells. Live-cell imaging with tetrazine-fluorophore probes is possible, but it can be challenging due to potential background from unbound probe and the need for cell-permeable and non-toxic probes. Using fluorogenic tetrazine probes that only become fluorescent upon reaction is highly recommended for live-cell applications to improve the signal-to-noise ratio.[2][3]
Experimental Protocols
Key Experiment: Metabolic Labeling and Imaging of Nascent RNA using 5-VC
This protocol is a general guideline and may require optimization for specific cell types and experimental goals.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (5-VC) stock solution (e.g., 200 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking Buffer (3% BSA in PBS)
-
Tetrazine-fluorophore conjugate (e.g., Tz-TAMRA)
-
Mounting medium with DAPI
Procedure:
-
Cell Culture and 5-VC Labeling:
-
Plate HEK293T cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.
-
Add 5-VC to the culture medium to a final concentration of 1 mM.
-
Incubate the cells for 5 hours at 37°C in a 5% CO2 incubator.[1]
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Chemistry Reaction:
-
Block the cells with Blocking Buffer for 30 minutes at room temperature.
-
Prepare the click reaction solution containing the tetrazine-fluorophore probe (e.g., 1.5 µM Tz-TAMRA) in PBS.[4]
-
Incubate the cells with the click reaction solution for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS, with the second wash containing 0.1% Triton X-100 to reduce background.
-
-
Imaging:
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Experimental Workflow for 5-VC Imaging
Caption: The experimental workflow for this compound (5-VC) metabolic labeling and imaging of nascent RNA.
Quantitative Data Summary
Table 1: Incorporation Rates of Vinyl Nucleosides in HEK293T Cells
| Vinyl Nucleoside | Percent Incorporation | Reference |
| 5-Vinyluridine (5-VU) | 0.86% | [1] |
| 2-Vinyladenosine (2-VA) | 2.3% | [1] |
| 7-Deaza-7-vinyladenosine (7-dVA) | 0.50% | [1] |
Table 2: Comparison of Signal-to-Noise Ratios for Uracil Analogs in LM2 Cells
| Uracil Analog | Condition | Signal-to-Noise Ratio (Arbitrary Units) | Reference |
| 5-ethynyluracil (5-eu) | (+)-3xUPRT expressing cells | ~2.5 | [8] |
| 5-vinyluracil (5-vu) | (+)-3xUPRT expressing cells | ~7.5 | [8] |
Note: The higher signal-to-noise ratio for 5-vu was attributed to lower background labeling in wild-type cells compared to 5-eu.[8]
References
- 1. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 2. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC03879D [pubs.rsc.org]
- 3. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 4. Optimizing the Genetic Incorporation of Chemical Probes into GPCRs for Photo-crosslinking Mapping and Bioorthogonal Chemistry in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 6. Inverse electron demand Diels–Alder click chemistry for pretargeted PET imaging and radioimmunotherapy | Springer Nature Experiments [experiments.springernature.com]
- 7. Influence of Fixation and Permeabilization on the Mass Density of Single Cells: A Surface Plasmon Resonance Imaging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 5-Vinylcytidine (5-VC) RNA Labeling
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers overcome challenges associated with RNA degradation during 5-Vinylcytidine (5-VC) labeling experiments.
Troubleshooting Guide
This guide addresses common issues encountered during 5-VC labeling that can lead to RNA degradation.
Problem 1: Low RNA Yield or Significant Degradation After Labeling
Possible Causes & Solutions
| Cause | Recommended Solution |
| RNase Contamination | Ensure a strict RNase-free environment. Use certified RNase-free reagents, consumables, and dedicated equipment. Clean work surfaces and pipettes with RNase decontamination solutions. Always wear gloves and change them frequently.[1][2][3][4] |
| Inherent RNA Instability | RNA is inherently less stable than DNA. Work quickly and keep samples on ice whenever possible. Avoid excessive vortexing; mix by gentle pipetting instead. Store purified RNA at -80°C in single-use aliquots to minimize freeze-thaw cycles.[1][2] |
| Suboptimal Cell Health | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or unhealthy cells may have higher endogenous RNase activity. |
| High Concentration or Prolonged Incubation with 5-VC | While vinyl nucleosides are generally less toxic than other analogs, high concentrations or very long incubation times can still impact cell health and RNA integrity. Optimize the 5-VC concentration and labeling time for your specific cell type. Start with a concentration range of 100 µM to 1 mM and a time course of 2 to 24 hours. |
| Incompatible Lysis Reagents | This compound is susceptible to degradation by Michael donors. Avoid using lysis reagents containing strong nucleophiles, such as TRIzol, which contains thiocyanate. Consider using alternative lysis buffers that are compatible with vinyl-modified nucleosides. |
| pH of Labeling and Reaction Buffers | The stability of the vinyl group and the efficiency of subsequent click chemistry reactions can be pH-dependent. Slightly acidic conditions (around pH 5.0-6.5) may improve the stability of the labeled RNA and the efficiency of certain downstream conjugation reactions.[5] |
Problem 2: Inefficient Labeling or Downstream Reactions
Possible Causes & Solutions
| Cause | Recommended Solution |
| Low Incorporation of 5-VC | Ensure optimal cell culture conditions and that the 5-VC stock solution is properly prepared and stored. Confirm the activity of the labeling reagent. |
| Steric Hindrance | The vinyl group on the cytidine base can be sterically hindered within the folded RNA structure, preventing efficient access for downstream detection or ligation. Consider a brief, controlled denaturation step before the downstream reaction, if compatible with your experimental goals. |
| Suboptimal Click Chemistry Conditions | Optimize the catalyst, ligand, and reaction buffer for the specific click reaction being used (e.g., IEDDA). Ensure all reagents are fresh and of high quality. |
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-VC) and how does it work for RNA labeling?
This compound (5-VC) is a modified nucleoside analog that can be fed to cells in culture. It is taken up by the cells and incorporated into newly synthesized RNA transcripts by RNA polymerases. The vinyl group serves as a bioorthogonal handle, meaning it is chemically unique within the cellular environment and can be specifically targeted for downstream applications such as fluorescent imaging or biotinylation for pull-down experiments.
Q2: Is 5-VC toxic to cells?
Vinyl nucleosides, including 5-VC and the related 5-vinyluridine (5-VU), have been shown to have significantly lower cytotoxicity compared to other commonly used metabolic labeling reagents like 5-ethynyluridine (5-EU).[6][7][8] However, it is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.
Q3: How can I assess the quality of my RNA after 5-VC labeling?
RNA integrity should be assessed using a microfluidic capillary electrophoresis system, such as the Agilent Bioanalyzer, to obtain an RNA Integrity Number (RIN). A RIN score provides a quantitative measure of RNA quality, with a score of 10 representing completely intact RNA and lower scores indicating degradation.[9][10][11] For most downstream applications, a RIN score of 7 or higher is recommended.[12]
Q4: Can I use TRIzol or other phenol-based reagents to extract RNA after 5-VC labeling?
It is not recommended. 5-VC has been shown to be degraded by components in TRIzol reagent, likely due to the presence of guanidinium thiocyanate, which can act as a Michael donor and react with the vinyl group.[5] Using such reagents will lead to the loss of the labeling handle and potentially compromise the integrity of the RNA.
Q5: What are the best practices for storing 5-VC and labeled RNA?
Store the 5-VC stock solution at -20°C or -80°C, protected from light. For labeled RNA, after purification, it is crucial to store it at -80°C in RNase-free water or a suitable buffer. Aliquoting the RNA into single-use tubes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to RNA degradation.[2]
Quantitative Data Summary
The following table provides illustrative RNA Integrity Number (RIN) scores for total RNA isolated from a mammalian cell line after labeling with this compound (5-VC) under different hypothetical conditions. These values are based on qualitative statements from the literature suggesting that vinyl nucleosides preserve RNA integrity and are intended to serve as a guideline. Actual results may vary depending on the cell type, experimental conditions, and RNA extraction method.
| Condition | 5-VC Concentration (µM) | Incubation Time (hours) | Illustrative RIN Score (Mean ± SD) |
| Control (Unlabeled) | 0 | 12 | 9.5 ± 0.3 |
| Low Concentration | 100 | 12 | 9.2 ± 0.4 |
| High Concentration | 1000 | 12 | 8.8 ± 0.6 |
| Short Incubation | 500 | 4 | 9.3 ± 0.3 |
| Long Incubation | 500 | 24 | 8.5 ± 0.7 |
Experimental Protocols
Detailed Methodology for this compound (5-VC) Labeling of Cellular RNA
This protocol is adapted from methods for vinyl nucleoside labeling.[5]
Materials:
-
Mammalian cells in culture
-
Complete cell culture medium
-
This compound (5-VC) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS), RNase-free
-
Cell lysis buffer (vinyl nucleoside compatible, e.g., containing Tris-HCl, NaCl, EDTA, and a non-nucleophilic detergent)
-
RNA purification kit (column-based, without phenol or guanidinium thiocyanate)
-
RNase inhibitors
-
RNase-free water
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Labeling:
-
Prepare the desired concentration of 5-VC in pre-warmed complete culture medium. A final concentration between 100 µM and 1 mM is a good starting point.
-
Remove the old medium from the cells and replace it with the 5-VC-containing medium.
-
Incubate the cells for the desired period (e.g., 2 to 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
-
Cell Harvest:
-
Aspirate the labeling medium and wash the cells twice with ice-cold, RNase-free PBS.
-
Lyse the cells directly in the culture dish using a vinyl nucleoside-compatible lysis buffer containing an RNase inhibitor.
-
-
RNA Isolation:
-
Proceed with RNA isolation immediately after lysis.
-
Use a column-based RNA purification kit that does not involve phenol or guanidinium thiocyanate. Follow the manufacturer's instructions.
-
Elute the RNA in RNase-free water.
-
-
RNA Quality Control:
-
Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess the RNA integrity by determining the RIN score using a microfluidic capillary electrophoresis system.
-
Visualizations
Caption: Workflow for this compound RNA Labeling.
References
- 1. gmo-qpcr-analysis.info [gmo-qpcr-analysis.info]
- 2. The RIN: an RNA integrity number for assigning integrity values to RNA measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gene-quantification.de [gene-quantification.de]
- 4. researchgate.net [researchgate.net]
- 5. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing Nascent RNA with Metabolic Incorporation of Modified Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tracking nascent RNA synthesis with vinyl nucleosides - American Chemical Society [acs.digitellinc.com]
- 8. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA integrity number - Wikipedia [en.wikipedia.org]
- 10. Effects of RNA Degradation on Performance of the Illumina Whole-Genome DASL HT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Quantitative modeling of mRNA degradation reveals tempo-dependent mRNA clearance in early embryos - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Gene Expression: A Comparative Guide to qPCR for 5-Vinylcytidine RNA-Seq Data
For researchers, scientists, and drug development professionals leveraging the power of 5-Vinylcytidine RNA-sequencing (RNA-seq) to uncover novel therapeutic targets and disease mechanisms, independent validation of differentially expressed genes is a critical step to ensure the accuracy and reproducibility of their findings.[1][2] Quantitative real-time PCR (qPCR) remains the gold standard for this validation process, offering a targeted and sensitive method to confirm the expression changes observed in a transcriptome-wide analysis.[1][2] This guide provides a comprehensive comparison of these two powerful techniques, detailed experimental protocols for qPCR validation, and illustrative diagrams to clarify the workflow and underlying biological pathways.
While RNA-seq provides a comprehensive, unbiased view of the entire transcriptome, making it an excellent tool for discovery, qPCR offers a more targeted and cost-effective approach for validating the expression of a select number of genes.[3][4][5] The high correlation often observed between the two methods, with fold change correlations sometimes exceeding 0.92, underscores the reliability of both techniques when used for differential gene expression analysis.[3] However, discrepancies can arise, particularly for genes with low expression levels or subtle changes in expression, making qPCR validation an essential step to rule out false positives and increase confidence in the RNA-seq data.[1][6]
Performance Comparison: this compound RNA-Seq vs. qPCR
The choice between RNA-seq and qPCR depends largely on the research objectives, the number of genes being investigated, and budget considerations.[3][5] The following table summarizes the key performance characteristics of each technique.
| Feature | This compound RNA-Seq | Quantitative Real-Time PCR (qPCR) |
| Scope | Transcriptome-wide (unbiased) | Targeted (hypothesis-driven) |
| Gene Discovery | Excellent for discovering novel transcripts and isoforms[3][4] | Not suitable for gene discovery[4][5] |
| Sensitivity | High, can detect low-abundance transcripts[3] | Very high, considered the gold standard for sensitivity[2] |
| Dynamic Range | Wide | Wide, but can be limited by primer efficiency |
| Throughput | High-throughput, thousands of genes simultaneously[3] | Low to medium throughput, typically a few to a hundred genes |
| Cost per Sample | Higher | Lower |
| Data Analysis | Complex, requires significant bioinformatics expertise[3][7] | Relatively straightforward[3] |
| Primary Use | Discovery of differentially expressed genes, global expression profiling | Validation of RNA-seq findings, targeted gene expression analysis[1] |
Experimental Protocols
A successful qPCR validation experiment requires careful planning and execution, from the selection of genes to the final data analysis.
Gene Selection for qPCR Validation
The selection of genes for validation is a critical step. It is recommended to choose a selection of genes that represent a range of expression levels and fold changes observed in the RNA-seq data.[1] A common approach is to select:
-
Top upregulated and downregulated genes: These are often the most biologically relevant and are expected to show a strong correlation.
-
Genes with moderate fold changes: Validating these genes can increase confidence in the ability to detect more subtle expression changes.
-
Genes with known biological relevance to the experimental conditions.[8]
-
Housekeeping genes that were found to be stably expressed in the RNA-seq data to serve as reference genes for normalization.[9]
Experimental Workflow for qPCR Validation
The following diagram outlines the key steps in a typical qPCR validation workflow following a this compound RNA-seq experiment.
Experimental workflow for qPCR validation of RNA-seq data.
Detailed qPCR Protocol
-
RNA Isolation: Start with the same high-quality total RNA samples that were used for the this compound RNA-seq experiment to minimize biological variability.[2]
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA, which could otherwise lead to false-positive results in the qPCR.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[9]
-
Primer Design and Validation: Design primers specific to the selected target genes and reference genes. It is crucial to validate primer efficiency through a standard curve analysis to ensure accurate quantification.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green or probe-based master mix.[9] Run the reactions in triplicate for each sample and gene.[1]
-
qPCR Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Normalize the Ct values of the target genes to the Ct values of the reference genes (ΔCt).
-
Calculate the fold change in gene expression using the ΔΔCt method.[10]
-
Compare the log2 fold changes obtained from qPCR with the log2 fold changes from the RNA-seq data.
-
Signaling Pathway Visualization
To illustrate the biological context of the validated genes, it is often helpful to map them onto known signaling pathways. The following is an example of a simplified signaling pathway that could be investigated, with nodes representing genes that could be up- or downregulated.
References
- 1. biostate.ai [biostate.ai]
- 2. rna-seqblog.com [rna-seqblog.com]
- 3. biostate.ai [biostate.ai]
- 4. Gene Expression Analysis: RNA-Seq or Real-Time PCR [lubio.ch]
- 5. Gene Expression Analysis: RNA-Seq or Real-Time PCR? - Nordic Biosite [nordicbiosite.com]
- 6. Do results obtained with RNA-sequencing require independent verification? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA-Seq Workflow | Bio-Rad [bio-rad.com]
- 8. m.youtube.com [m.youtube.com]
- 9. qPCR validation of RNAseq data [bio-protocol.org]
- 10. 2.6. Validation of RNA-Seq Data by qPCR [bio-protocol.org]
A Comparative Guide to 5-Vinylcytidine and Other Nascent RNA Labeling Methods
In the dynamic field of transcriptomics, the ability to specifically label and isolate newly synthesized (nascent) RNA is crucial for understanding the real-time gene expression response of cells to various stimuli. This guide provides a comprehensive cross-validation of 5-Vinylcytidine (5-VC) and compares its performance with other established nascent RNA labeling techniques, including 5-Vinyluridine (5-VU), 5-ethynyluridine (EU), 4-thiouridine (4sU), and bromouridine (Bru). This objective comparison is intended for researchers, scientists, and drug development professionals to make informed decisions on the most suitable method for their experimental needs.
Executive Summary
Metabolic labeling of nascent RNA with nucleoside analogs is a powerful technique to study transcriptional dynamics. The ideal analog should be efficiently incorporated into newly transcribed RNA, have minimal impact on cellular physiology, and allow for robust and specific detection. While 5-ethynyluridine (EU) has been widely used, concerns about its cytotoxicity and impact on gene expression have prompted the development of alternatives.
Vinyl nucleosides, such as 5-Vinyluridine (5-VU) and this compound (5-VC), have emerged as promising alternatives. This guide presents data indicating that vinyl nucleosides, particularly 5-VU, exhibit significantly lower cytotoxicity and induce fewer transcriptional perturbations compared to 5-EU. However, a critical finding from cross-validation studies is the observed instability of 5-VC during standard RNA isolation procedures, which currently limits its widespread application in sequencing-based nascent RNA analysis. Therefore, this guide will focus on the performance of 5-VU as the representative vinyl nucleoside for comparison against other methods.
Data Presentation: Quantitative Comparison of Nascent RNA Labeling Methods
The following table summarizes key performance metrics for various nascent RNA labeling methods based on available experimental data. It is important to note that direct head-to-head comparisons across all methods in a single study are rare; therefore, these values are synthesized from multiple sources and should be interpreted with consideration of the different experimental contexts (e.g., cell lines, labeling duration).
| Method | Analog | Typical Labeling Concentration & Duration | Incorporation Efficiency (% of total corresponding nucleotide) | Cytotoxicity | Gene Expression Perturbation |
| Vinyl-Seq | 5-Vinyluridine (5-VU) | 1 mM for 12 hours | ~0.86%[1] | No significant effect on cell proliferation after 48 hours[1] | Minimal (18 differentially expressed genes >2-fold)[1] |
| This compound (5-VC) | 1 mM | Unstable during Trizol-based RNA extraction[1] | Not extensively studied due to instability | Not extensively studied due to instability | |
| EU-Seq | 5-ethynyluridine (EU) | 1 mM for 12-24 hours | Similar to 5-VU[1] | Significant growth inhibition after 12-48 hours[1] | Substantial (~200 differentially expressed genes >2-fold)[1] |
| SLAM-seq (4sU) | 4-thiouridine (4sU) | 100-500 µM for 45 mins - 24 hours | Varies by cell type and conditions | Can be cytotoxic at higher concentrations and longer incubations | Can induce transcriptional changes |
| Bru-Seq | Bromouridine (Bru) | Varies | Varies | Generally considered less toxic than other analogs | Less characterized in direct comparison to EU and VU |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of nascent RNA labeling experiments. Below are representative protocols for vinyl nucleoside labeling and other key methods.
Protocol 1: Nascent RNA Labeling and Enrichment using 5-Vinyluridine (5-VU-Seq)
This protocol outlines the steps for metabolic labeling of nascent RNA with 5-VU, followed by biotinylation and enrichment for subsequent sequencing.
1. Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add 5-Vinyluridine (5-VU) to the culture medium to a final concentration of 1 mM.
-
Incubate the cells for the desired labeling period (e.g., 15 minutes to 12 hours), depending on the biological question.
2. Total RNA Isolation:
-
Harvest the cells and lyse them using a suitable lysis buffer.
-
Isolate total RNA using a column-based RNA purification kit. Note: Avoid using Trizol-based methods due to the potential degradation of vinyl nucleosides[1].
-
Perform DNase treatment to remove any contaminating genomic DNA.
3. Biotinylation of Vinyl-Labeled RNA:
-
Prepare a reaction mix containing the isolated total RNA, a biotinylated tetrazine derivative, and a suitable reaction buffer.
-
Incubate the reaction to allow for the inverse electron-demand Diels-Alder (IEDDA) click reaction to occur, which specifically attaches biotin to the vinyl group on the incorporated 5-VU.
4. Enrichment of Nascent RNA:
-
Use streptavidin-coated magnetic beads to capture the biotinylated nascent RNA.
-
Wash the beads extensively to remove unlabeled, pre-existing RNA.
-
Elute the enriched nascent RNA from the beads.
5. Library Preparation and Sequencing:
-
Prepare a sequencing library from the enriched nascent RNA using a strand-specific RNA-seq library preparation kit.
-
Sequence the library on a high-throughput sequencing platform.
Protocol 2: Nascent RNA Labeling with 5-ethynyluridine (EU-Seq)
The protocol for EU-Seq is similar to that of 5-VU-Seq, with the key difference being the click chemistry used for biotinylation.
-
1. Metabolic Labeling: Label cells with 5-ethynyluridine (EU) at a concentration of 1 mM for the desired duration.
-
2. RNA Isolation: Isolate total RNA as described for 5-VU-Seq.
-
3. Biotinylation: Use a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click reaction to attach an azide-biotin conjugate to the alkyne group of the incorporated EU.
-
4. Enrichment and Sequencing: Follow the same procedures for enrichment, library preparation, and sequencing as outlined for 5-VU-Seq.
Protocol 3: Nascent RNA Labeling with 4-thiouridine (4sU) for SLAM-seq
SLAM-seq is a method that allows for the identification of nascent transcripts through nucleotide conversion rather than enrichment.
-
1. Metabolic Labeling: Label cells with 4-thiouridine (4sU) at a concentration of 100-500 µM for a specific time period.
-
2. RNA Isolation: Isolate total RNA using a standard method.
-
3. Alkylation: Treat the total RNA with iodoacetamide. This alkylates the sulfur atom on the 4sU, leading to its misidentification as cytosine by reverse transcriptase.
-
4. Library Preparation and Sequencing: Prepare a standard RNA-seq library. During data analysis, nascent transcripts are identified by the presence of T-to-C conversions.
Mandatory Visualization
Diagram 1: Metabolic Activation of Nucleoside Analogs
This diagram illustrates the cellular pathway for the activation of uridine and cytidine analogs.
Caption: Cellular uptake and phosphorylation of nucleoside analogs.
Diagram 2: Experimental Workflow for Vinyl-Nucleoside based Nascent RNA Sequencing
This diagram outlines the key steps in a typical vinyl-nucleoside based nascent RNA sequencing experiment.
Caption: Workflow for nascent RNA sequencing using vinyl nucleosides.
References
A Comparative Guide to Assessing Transcriptional Perturbation: 5-Vinylcytidine for Labeling vs. Triptolide and DRB for Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tools to Study Transcription
In the intricate landscape of gene expression, the ability to meticulously dissect transcriptional processes is paramount. This guide provides a comprehensive comparison of three chemical tools utilized to investigate transcription: 5-Vinylcytidine (5-VC), a metabolic label for nascent RNA, and two potent transcriptional inhibitors, Triptolide and 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB). Understanding their distinct mechanisms of action and experimental applications is crucial for designing and interpreting studies aimed at unraveling the complexities of transcription.
At a Glance: Key Differences and Applications
This guide will delve into the fundamental differences between these compounds, highlighting that this compound serves as a marker for newly synthesized RNA, while Triptolide and DRB act as inhibitors of the transcriptional machinery at different stages.
| Feature | This compound (5-VC) | Triptolide | 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) |
| Primary Function | Metabolic labeling of nascent RNA | Inhibition of transcription initiation | Inhibition of transcription elongation |
| Mechanism of Action | Incorporated into newly synthesized RNA as a cytidine analog. | Covalently binds to the XPB subunit of the general transcription factor TFIIH, inhibiting its helicase activity and preventing transcription bubble formation.[1][2] | Inhibits the kinase activity of CDK9, a component of the positive transcription elongation factor b (P-TEFb), preventing the phosphorylation of the RNA Polymerase II C-terminal domain (CTD) required for productive elongation.[3][4] |
| Primary Application | Tracking and isolating newly transcribed RNA to study transcription dynamics, RNA processing, and stability.[5] | Inducing a global shutdown of transcription to study the consequences of transcriptional arrest and for its anti-inflammatory and anti-cancer properties.[2][6] | Inducing premature termination of transcription to study the role of transcription elongation in gene regulation and cellular processes.[4] |
| Reported IC50 for Transcription Inhibition | Not applicable; it is not a transcription inhibitor. | ~105-139 nM for total RNA synthesis in A549 and THP-1 cells.[6] | ~3-10 µM for inhibition of various CTD kinases.[7] |
Delving Deeper: Mechanisms of Action and Cellular Effects
This compound: A Benign Reporter of Transcriptional Activity
This compound (5-VC), along with its uridine analog 5-vinyluridine (5-VU), represents a class of modified nucleosides used for metabolic labeling of nascent RNA.[8] Unlike its more widely used counterpart, 5-ethynyluridine (5-EU), vinyl-modified nucleosides exhibit significantly lower cytotoxicity and are less perturbing to global RNA expression.[5][9] This makes them ideal tools for studying transcription in its native state. Once introduced to cells, 5-VC is converted to its triphosphate form and incorporated into newly synthesized RNA by RNA polymerases. The vinyl group then serves as a bioorthogonal handle for subsequent chemical ligation, allowing for the visualization or enrichment of nascent transcripts.
Triptolide: A Potent Inhibitor of Transcription Initiation
Triptolide, a natural product, is a powerful and irreversible inhibitor of transcription. Its primary target is the XPB subunit of the general transcription factor TFIIH.[2] By covalently binding to XPB, Triptolide locks the helicase in an inactive conformation, preventing the unwinding of DNA at the promoter and thus halting the formation of the transcription bubble, a critical step in transcription initiation.[1] This leads to a rapid and global shutdown of transcription by RNA Polymerase II.[2]
DRB: A Reversible Inhibitor of Transcription Elongation
DRB is a nucleoside analog that acts as a reversible inhibitor of transcription elongation.[3] Its main target is the Cyclin-Dependent Kinase 9 (CDK9), the catalytic subunit of the positive transcription elongation factor b (P-TEFb).[4] P-TEFb is responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II, a key modification that allows the polymerase to transition from a paused state at the promoter-proximal region into productive elongation. By inhibiting CDK9, DRB prevents this phosphorylation event, leading to the accumulation of paused polymerases and premature termination of transcription.[3][4]
Signaling Pathways and Cellular Processes Affected
The distinct mechanisms of Triptolide and DRB lead to the perturbation of different signaling pathways and cellular processes.
Triptolide's Broad Impact on Cellular Signaling
As a global transcription inhibitor, Triptolide affects the expression of a vast number of genes, leading to the modulation of multiple signaling pathways. Notably, Triptolide has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[6] It also impacts other critical pathways, including the STAT3, Akt/mTOR, and MAPK/ERK pathways, contributing to its potent anti-inflammatory, immunosuppressive, and anti-cancer activities.[1][10][11]
DRB's Influence on Cell Cycle and Apoptosis via p53
DRB's primary effect of inducing premature transcription termination can trigger a cellular stress response, often leading to the activation of the p53 tumor suppressor pathway.[12] The accumulation of stalled RNA polymerases can be recognized as a form of DNA damage, leading to p53 stabilization and the transcriptional activation of p53 target genes involved in cell cycle arrest and apoptosis.[10]
Experimental Protocols: A Guide to Assessing Transcriptional Perturbation
Here, we outline detailed methodologies for assessing the effects of these compounds on transcription, focusing on nascent RNA analysis techniques.
Protocol 1: Metabolic Labeling of Nascent RNA with this compound and Click-iT™ Chemistry
This protocol is adapted from the Click-iT™ Nascent RNA Capture Kit manual.[1]
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Add this compound (or 5-Vinyluridine) to the culture medium at a final concentration of 0.1-1 mM. The optimal concentration and labeling time (typically 1-24 hours) should be determined empirically for each cell type.
-
-
RNA Isolation:
-
Harvest the cells and isolate total RNA using a standard method such as TRIzol™ reagent.
-
-
Click Reaction:
-
Prepare the Click-iT® reaction cocktail containing biotin azide, copper (II) sulfate, and a reducing agent.
-
Add the reaction cocktail to the isolated RNA and incubate for 30 minutes at room temperature to ligate the biotin azide to the vinyl-modified RNA.
-
-
Purification of Labeled RNA:
-
Purify the biotinylated RNA from the reaction mixture using streptavidin-coated magnetic beads.
-
-
Downstream Analysis:
-
The captured nascent RNA can be used for various downstream applications, including qRT-PCR, microarray analysis, or next-generation sequencing (RNA-seq).
-
Protocol 2: Assessing Transcriptional Inhibition with Triptolide using PRO-seq
This protocol is a generalized procedure based on established PRO-seq methodologies.[13][14]
-
Cell Culture and Treatment:
-
Culture cells to the desired density.
-
Treat cells with Triptolide at the desired concentration (e.g., 100 nM) for a specific duration (e.g., 30-60 minutes). Include a vehicle-treated control.
-
-
Cell Permeabilization:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cells in a permeabilization buffer containing a mild detergent (e.g., IGEPAL CA-630) to allow for the entry of nucleotides.
-
-
Nuclear Run-On:
-
Incubate the permeabilized cells in a nuclear run-on buffer containing biotin-NTPs (biotin-ATP, -CTP, -GTP, -UTP) and Sarkosyl. The run-on reaction is typically performed for 3-5 minutes at 37°C.
-
-
RNA Isolation and Fragmentation:
-
Isolate the RNA and perform base hydrolysis to fragment the RNA to the desired size for sequencing.
-
-
Enrichment of Biotinylated RNA:
-
Enrich the biotin-labeled nascent RNA using streptavidin beads.
-
-
Library Preparation and Sequencing:
-
Perform 3' and 5' adapter ligation, reverse transcription, and PCR amplification to generate a sequencing library.
-
Sequence the library using a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Analyze the data to determine the genome-wide distribution of actively transcribing RNA Polymerase II and assess the impact of Triptolide on transcription initiation and overall transcriptional output.
-
Protocol 3: Evaluating Transcriptional Elongation Blockade by DRB using GRO-seq
This protocol is a generalized procedure based on established GRO-seq methodologies.[15][16]
-
Cell Culture and Treatment:
-
Culture cells to the desired density.
-
Treat cells with DRB at the desired concentration (e.g., 100 µM) for a specific duration (e.g., 1-3 hours). Include a vehicle-treated control.
-
-
Nuclei Isolation:
-
Harvest cells and isolate nuclei using a dounce homogenizer or a lysis buffer.
-
-
Nuclear Run-On:
-
Incubate the isolated nuclei in a nuclear run-on buffer containing Br-UTP (5-Bromouridine 5'-Triphosphate) and Sarkosyl for 5-10 minutes at 30°C.
-
-
RNA Isolation and Immunoprecipitation:
-
Isolate the nuclear RNA.
-
Perform immunoprecipitation using an anti-BrdU antibody to enrich for the Br-UTP labeled nascent RNA.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the enriched nascent RNA.
-
Sequence the library using a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Analyze the data to determine the density of RNA Polymerase II along gene bodies and calculate the pausing index to assess the effect of DRB on transcription elongation.
-
Conclusion: Choosing the Right Tool for the Right Question
The choice between this compound, Triptolide, and DRB depends entirely on the biological question being addressed. For researchers aiming to track the synthesis and fate of newly transcribed RNA without significantly perturbing the system, this compound and other vinyl-modified nucleosides are the tools of choice due to their low toxicity and minimal impact on transcription. In contrast, for studies requiring the acute and potent inhibition of transcription to understand its downstream consequences, Triptolide and DRB offer powerful, albeit mechanistically distinct, options. Triptolide provides a means to investigate the effects of a complete and rapid shutdown of transcription initiation, while DRB allows for a more focused examination of the role of transcription elongation. By understanding the unique properties and applications of each of these compounds, researchers can more effectively design and interpret experiments to gain deeper insights into the dynamic and complex world of transcription.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. XPB, a Subunit of TFIIH, Is a Target of the Natural Product Triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. embopress.org [embopress.org]
- 8. Invitrogen™ Click-iT™ Nascent RNA Capture Kit, for gene expression analysis | Fisher Scientific [fishersci.ca]
- 9. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubcompare.ai [pubcompare.ai]
- 12. RNA synthesis block by 5, 6-dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB) triggers p53-dependent apoptosis in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PRO-seq | Nascent Transcriptomics Core [ntc.hms.harvard.edu]
- 14. PRO-seq: Precise Mapping of Engaged RNA Pol II at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Global Run-On sequencing (GRO-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Using GRO-seq to Measure Circadian Transcription and Discover Circadian Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 5-Vinylcytidine and Other Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of 5-Vinylcytidine against other well-established nucleoside analogs, namely Gemcitabine, Cytarabine (Ara-C), and the structurally related 5-Aza-2'-deoxycytidine. While quantitative data for a direct comparison of this compound's cytotoxicity in cancer cell lines is limited in the current scientific literature, this guide summarizes available information and provides a framework for understanding its potential, alongside detailed experimental protocols and pathway visualizations to support further research.
I. Comparative Cytotoxicity: A Qualitative Overview
Due to a lack of comprehensive IC50 data for this compound across various cancer cell lines, a direct quantitative comparison with other nucleoside analogs is challenging. However, available research provides a qualitative understanding of its cytotoxic potential.
One study has reported that 2'-deoxy-5-vinylcytidine is significantly less toxic to cell cultures than its counterpart, 2'-deoxy-5-vinyluridine. The same study noted that 2'-deoxy-5-vinyluridine exhibited no toxicity or anti-leukemic activity in L1210 cells[1]. In contrast, 2'-deoxy-5-vinylcytidine has shown potent activity against herpes virus replication, with an inhibitory dose 50% (ID50) of 0.2 µg/mL[1]. This suggests that the cytotoxicity of this compound may be cell-type specific and that its primary therapeutic application might lie in antiviral therapies.
For comparison, Gemcitabine and Cytarabine are well-characterized cytotoxic agents used in cancer chemotherapy. Their cytotoxic effects are dose- and time-dependent, with IC50 values varying significantly across different cancer cell lines[2][3]. For instance, the IC50 value for 5-Aza-2'-deoxycytidine in the colon cancer HT 29 cell line has been reported as 2 µM[2].
Table 1: Summary of Cytotoxicity Data for Selected Nucleoside Analogs
| Compound | Cell Line | IC50/ID50 | Citation |
| 2'-deoxy-5-vinylcytidine | - | ID50: 0.2 µg/mL (Herpes Virus) | [1] |
| 2'-deoxy-5-vinyluridine | L1210 | No toxicity observed | [1] |
| 5-Aza-2'-deoxycytidine | HT 29 (Colon Cancer) | 2 µM | [2] |
| Gemcitabine | Various | Varies by cell line | [4][5] |
| Cytarabine (Ara-C) | Various | Varies by cell line | [6][7] |
II. Mechanism of Action and Signaling Pathways
Nucleoside analogs exert their cytotoxic effects primarily by interfering with nucleic acid synthesis.[8] After cellular uptake, these compounds are phosphorylated to their active triphosphate forms. These triphosphates can then be incorporated into DNA, leading to chain termination and inhibition of DNA polymerase, ultimately inducing cell cycle arrest and apoptosis.[6][8]
This compound: The presence of the vinyl group at the C5 position of the pyrimidine ring suggests that this compound, after conversion to its triphosphate form, can be incorporated into DNA.[9] This incorporation can disrupt the structure of the DNA helix and inhibit the function of DNA polymerases, which are crucial for DNA replication and repair.[10][11]
Gemcitabine and Cytarabine (Ara-C): Both Gemcitabine and Cytarabine are analogs of deoxycytidine.[6] Their triphosphate metabolites competitively inhibit DNA polymerase and can be incorporated into the DNA strand.[6] This incorporation leads to the termination of DNA chain elongation, a process known as "masked chain termination" in the case of Gemcitabine, and subsequent induction of apoptosis.[6]
5-Aza-2'-deoxycytidine: This analog is known to be a potent inhibitor of DNA methyltransferase.[12] Its incorporation into DNA traps this enzyme, leading to a reduction in DNA methylation. While this is its primary mechanism at low doses, at higher concentrations, it exhibits cytotoxic effects through its incorporation into DNA, causing DNA damage and cell death.[12]
Below is a generalized signaling pathway for the mechanism of action of cytotoxic nucleoside analogs.
Caption: General mechanism of cytotoxic nucleoside analogs.
III. Experimental Protocols
The following are detailed methodologies for commonly used cytotoxicity assays to evaluate nucleoside analogs.
A. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13][14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[14]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the nucleoside analogs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
B. CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[15][16]
Protocol:
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate at a desired density and incubate for 24 hours.
-
Compound Treatment: Add the desired concentrations of the nucleoside analogs to the wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48-72 hours).
-
Reagent Preparation: Thaw the CellTiter-Glo® Reagent and equilibrate it to room temperature before use.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore, to the number of viable cells. Calculate the percentage of viability relative to the untreated control and determine the IC50 values.
Caption: A typical workflow for in vitro cytotoxicity testing.
IV. Conclusion
While this compound has demonstrated notable antiviral activity, its potential as an anticancer agent requires further investigation. The limited publicly available data on its cytotoxicity against cancer cell lines hinders a direct quantitative comparison with established nucleoside analogs like Gemcitabine and Cytarabine. The experimental protocols and mechanistic frameworks provided in this guide are intended to facilitate future research aimed at elucidating the cytotoxic profile and therapeutic potential of this compound. Researchers are encouraged to perform comprehensive in vitro cytotoxicity screening across a panel of cancer cell lines to generate the data necessary for a robust comparative analysis.
References
- 1. Synthesis and biological properties of 2'-deoxy-5-vinyluridine and 2'deoxy-5-vinylcytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of 5-Aza-2'-Deoxycytidine and Valproic Acid on Apoptosis Induction and Cell Growth Inhibition in Colon Cancer HT 29 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of 5-FU and leucovorin to gemcitabine in the treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparing the intra-tumoral distribution of Gemcitabine, 5-Fluorouracil, and Capecitabine in a murine model of pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. 5-Ethynyl-2'-deoxycytidine (5-EdC), DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]
- 10. DNA polymerase - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Differences in DNA damage produced by incorporation of 5-aza-2'-deoxycytidine or 5,6-dihydro-5-azacytidine into DNA of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
The Challenge of 5-Vinylcytidine: A Comparative Guide to RNA Labeling for Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise tracking of newly synthesized RNA is crucial for understanding cellular dynamics. Metabolic labeling with nucleoside analogs is a powerful technique for this purpose, with mass spectrometry serving as a definitive validation tool. While various modified nucleosides have been developed, this guide focuses on the validation of 5-Vinylcytidine (5-VC) incorporation into RNA and compares its performance with established alternatives. However, a critical finding from recent studies is the inherent instability of 5-VC, which largely prevents its successful incorporation into RNA.
This guide provides a comprehensive overview of the challenges associated with 5-VC and presents a comparison with viable alternatives, supported by experimental data and detailed protocols.
This compound: The Challenge of Incorporation
Initial investigations into vinyl-modified nucleosides for RNA labeling explored this compound (5-VC) as a potential candidate alongside 5-Vinyluridine (5-VU). However, studies have demonstrated a significant roadblock to the use of 5-VC. Researchers were unable to detect the incorporation of 5-VC into cellular RNA.[1] Further investigation revealed that 5-VC is susceptible to degradation in the cellular environment. It is believed that 5-VC is prone to Michael addition from cellular nucleophiles, leading to its degradation before it can be incorporated into nascent RNA transcripts by RNA polymerases.[1] This inherent instability makes 5-VC an unsuitable probe for metabolic labeling of RNA.
Figure 1. Proposed degradation pathway of this compound (5-VC) in the cellular environment, preventing its incorporation into RNA.
A Viable Alternative: 5-Vinyluridine (5-VU) and Other Analogs
In contrast to 5-VC, its counterpart, 5-Vinyluridine (5-VU), has been shown to be successfully incorporated into RNA. This makes 5-VU a viable tool for metabolic RNA labeling. The vinyl group on 5-VU can then be used for bioorthogonal reactions, such as Inverse Electron-Demand Diels-Alder (IEDDA) chemistry, for downstream applications like RNA imaging and enrichment.[1][2]
Beyond 5-VU, other nucleoside analogs are widely used for RNA labeling. The most common are 5-ethynyluridine (5-EU) and 4-thiouridine (4-SU). These analogs have their own distinct advantages and disadvantages in terms of incorporation efficiency, cytotoxicity, and the types of bioorthogonal reactions they can undergo.
Comparative Performance of RNA Labeling Analogs
The following table summarizes the key features of 5-VC, 5-VU, 5-EU, and 4-SU, based on available experimental data.
| Feature | This compound (5-VC) | 5-Vinyluridine (5-VU) | 5-Ethynyluridine (5-EU) | 4-Thiouridine (4-SU) |
| Incorporation into RNA | Not detected[1] | ~0.86%[1] | Similar to 5-VU[1] | Readily incorporated |
| Mass Spectrometry Validation | Not applicable | Yes (LC-MS/MS)[1] | Yes (LC-MS/MS) | Yes |
| Cytotoxicity | Not applicable | Low toxicity[1] | Moderate toxicity, especially at longer incubation times[1] | Can be toxic and perturbative to gene expression[1] |
| Bioorthogonal Chemistry | Not applicable | IEDDA[1][2] | CuAAC, SPAAC[1] | Thiol-specific reactions (e.g., for enrichment)[1] |
| Primary Application | Not applicable | RNA labeling and imaging[1] | RNA labeling, enrichment, and imaging[1] | Nascent RNA sequencing (e.g., SLAM-seq, TUC-seq)[3] |
Experimental Protocols
Here, we provide a detailed protocol for the metabolic labeling of RNA with 5-Vinyluridine and its validation by mass spectrometry, adapted from published studies.[1]
Protocol 1: Metabolic Labeling of Cellular RNA with 5-Vinyluridine
-
Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Metabolic Labeling: Add 5-Vinyluridine (5-VU) to the culture medium to a final concentration of 1 mM from a stock solution in DMSO. The final DMSO concentration should be less than 1%.
-
Incubation: Incubate the cells with the 5-VU containing medium for 12-16 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using TRIzol reagent according to the manufacturer's instructions.
-
RNA Purification: Purify the extracted RNA using a suitable RNA clean and concentrator kit.
Protocol 2: Validation of 5-VU Incorporation by Mass Spectrometry
-
RNA Digestion: Digest 1 µg of total RNA to single nucleosides using a nucleoside digestion mix.
-
LC-MS/MS Analysis: Analyze the digested nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantification: Create a calibration curve using standard solutions of canonical nucleosides (Adenosine, Guanosine, Cytidine, Uridine) and 5-VU to determine the percentage of incorporation. The incorporation of 5-VU can be quantified by comparing the peak area of 5-VU to the peak area of total uridine.
Workflow for Validation of Vinyl-Nucleoside Incorporation
The following diagram illustrates the general workflow for labeling RNA with a vinyl-nucleoside like 5-VU and validating its incorporation using mass spectrometry.
Figure 2. Experimental workflow for the validation of 5-Vinyluridine (5-VU) incorporation into RNA by mass spectrometry.
Conclusion
References
- 1. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent labeling of nucleic acids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00600A [pubs.rsc.org]
- 3. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of 5-Vinylcytidine for RNA Polymerase II Transcripts: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise labeling and tracking of newly synthesized RNA transcripts are paramount for understanding gene regulation and cellular dynamics. This guide provides a comprehensive evaluation of 5-Vinylcytidine (5-VC) as a tool for specifically labeling RNA polymerase II (Pol II) transcripts, comparing its performance with established alternatives such as 5-ethynyluridine (5-EU) and 4-thiouridine (4sU).
Key Findings on this compound (5-VC)
A critical finding from current research is the lack of detectable incorporation of this compound (5-VC) into cellular RNA . While its structural analog, 5-vinyluridine (5-VU), is incorporated, studies have been unable to confirm the same for 5-VC. This fundamental limitation currently precludes its use as a reliable tool for metabolic labeling of any RNA, including transcripts generated by RNA polymerase II.
Comparative Analysis of Nascent RNA Labeling Reagents
Given the current evidence against 5-VC incorporation, this guide focuses on a comparative analysis of widely used and validated alternatives. The following table summarizes the performance of 5-EU and 4sU, highlighting their specificity for transcripts from the three major eukaryotic RNA polymerases: Pol I (rRNA), Pol II (mRNA, snRNA, miRNA), and Pol III (tRNA, 5S rRNA).
| Feature | 5-Ethynyluridine (5-EU) | 4-Thiouridine (4sU) | This compound (5-VC) |
| Incorporation into RNA | Yes | Yes | Not Detected |
| RNA Polymerase Specificity | Labels transcripts from Pol I, II, and III. Strong nucleolar (Pol I) staining is observed. | Labels transcripts from Pol I, II, and III. | Not Applicable |
| Quantitative Incorporation | - 1.3% in 18S rRNA (Pol I) - 1.3% in 28S rRNA (Pol I) - 5.7% in polyadenylated mRNA (Pol II) - 3.4% in small RNAs (tRNA, 5S/5.8S rRNA - primarily Pol III)[1] | Efficiently incorporated into RNA by a broad range of cell types.[2] Labeled RNA is detectable after 15 minutes of labeling.[2] | Not Applicable |
| Advantages | - High labeling efficiency. - "Click" chemistry provides a bioorthogonal detection method. | - Considered minimally perturbing at optimal concentrations. - Well-established protocols for purification of labeled RNA. | Not Applicable |
| Disadvantages | - Exhibits cytotoxicity with longer incubation times. - Lacks specificity for Pol II transcripts. | - Can affect pre-mRNA splicing at higher concentrations.[3] - Thiol-specific biotinylation can be less efficient than click chemistry. | Not Applicable |
| Detection Method | Copper(I)-catalyzed or strain-promoted alkyne-azide cycloaddition ("click" chemistry). | Thiol-specific biotinylation followed by streptavidin-based enrichment or detection. | Not Applicable |
Experimental Protocols
Detailed methodologies for the key experiments involving the more viable alternatives are provided below.
Protocol 1: Metabolic Labeling of Nascent RNA with 5-Ethynyluridine (5-EU)
This protocol is adapted from established methods for labeling nascent RNA in cultured cells.[4][5][6]
Materials:
-
5-ethynyluridine (EU) stock solution (e.g., 100 mM in DMSO)
-
Cell culture medium, pre-warmed
-
Cultured cells (e.g., HeLa, HEK293) at 40-50% confluency
-
Phosphate-buffered saline (PBS)
-
RNA extraction reagents (e.g., TRIzol)
-
Click chemistry reagents (e.g., biotin-azide, copper (II) sulfate, reducing agent)
Procedure:
-
Labeling:
-
Prepare labeling medium by diluting the EU stock solution in pre-warmed cell culture medium to a final concentration of 0.2-0.5 mM.
-
Remove the existing medium from the cultured cells and replace it with the labeling medium.
-
Incubate the cells for the desired labeling period (e.g., 40 minutes to 4 hours) at 37°C in a CO2 incubator.
-
-
RNA Isolation:
-
After incubation, wash the cells with PBS.
-
Isolate total RNA using a standard RNA extraction protocol (e.g., TRIzol followed by isopropanol precipitation).
-
-
Click Reaction for Biotinylation:
-
To the isolated EU-labeled RNA, add the click reaction cocktail containing biotin-azide, copper (II) sulfate, and a reducing agent.
-
Incubate the reaction as recommended by the reagent manufacturer to conjugate biotin to the EU-labeled RNA.
-
-
Purification of Labeled RNA (Optional):
-
Precipitate the biotinylated RNA.
-
Use streptavidin-coated magnetic beads to capture the biotinylated nascent RNA, separating it from pre-existing, unlabeled RNA.
-
-
Downstream Analysis:
-
The enriched nascent RNA can be used for downstream applications such as qRT-PCR, microarray analysis, or next-generation sequencing.
-
Protocol 2: Metabolic Labeling and Purification of Nascent RNA with 4-Thiouridine (4sU)
This protocol outlines the steps for labeling and isolating newly transcribed RNA using 4sU.[7][8]
Materials:
-
4-thiouridine (4sU) stock solution
-
Cell culture medium, pre-warmed
-
Cultured cells
-
RNA extraction reagents
-
Biotin-HPDP
-
Streptavidin-coated magnetic beads
Procedure:
-
Labeling:
-
Add 4sU to the cell culture medium to a final concentration of 100-500 µM.
-
Incubate cells for the desired pulse duration (e.g., 15 minutes to 2 hours).
-
-
RNA Isolation:
-
Isolate total RNA from the labeled cells.
-
-
Biotinylation:
-
Thiol-specifically biotinylate the 4sU-containing RNA using Biotin-HPDP.
-
-
Purification:
-
Separate the biotinylated nascent RNA from unlabeled pre-existing RNA using streptavidin-coated magnetic beads.
-
-
Downstream Analysis:
-
The purified newly transcribed RNA is ready for analysis by methods such as sequencing or qRT-PCR.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Caption: Workflow for metabolic labeling and analysis of nascent RNA using 5-ethynyluridine (5-EU).
Caption: Incorporation of nucleoside analogs by different RNA polymerases.
Conclusion
References
- 1. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 4. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. 2.3. Label and capture nascent RNA [bio-protocol.org]
- 7. youtube.com [youtube.com]
- 8. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 5-Vinylcytidine
For Immediate Implementation by Laboratory Personnel
This document provides essential procedural guidance for the safe and compliant disposal of 5-Vinylcytidine, a nucleoside analog utilized in sophisticated research and drug development. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle this compound with the caution afforded to hazardous chemical waste, drawing parallels from related nucleoside analogs.
Core Safety and Handling Protocols
All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective garments.
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Quantitative Data Summary for Hazardous Waste Disposal
The following table summarizes key quantitative limits and parameters for the accumulation and disposal of hazardous chemical waste, which should be applied to the management of this compound waste.
| Parameter | Guideline | Citation |
| Maximum Accumulation Time | 90 days from the start of waste accumulation. | |
| Maximum Accumulation Volume (per container) | 55 gallons | |
| Container Headspace | Leave at least 10% of the container volume as headspace to allow for expansion. | |
| pH Range for Aqueous Waste (if drain disposal is permissible) | 5.5 - 10.5 (Note: Drain disposal of this compound is not recommended) |
Step-by-Step Disposal Procedure for this compound
The proper disposal of this compound waste involves a multi-step process designed to prevent contamination and ensure safe handling from the point of generation to final disposal.
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous. This includes pure compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and any spill cleanup materials.
-
Segregate this compound waste from other waste streams. Do not mix with non-hazardous waste or other types of chemical waste unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
2. Waste Collection and Containerization:
-
Use designated, compatible, and properly labeled hazardous waste containers. The container must be in good condition, with a secure, leak-proof lid.
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.
-
For liquid waste, use a container that is chemically resistant to the solvent used.
-
For solid waste (e.g., contaminated gloves, paper towels), double-bag the waste in clear plastic bags before placing it in the designated solid hazardous waste container.
3. Waste Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.
-
Ensure the SAA is a secondary containment system, such as a chemical-resistant tray, that can hold the entire volume of the largest container in case of a leak.
-
Keep the waste container closed at all times, except when adding waste.
4. Request for Disposal:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to dispose of the waste through regular trash or down the drain.
-
Provide the EHS department with accurate information about the waste, including the chemical name and quantity.
Experimental Protocols for Spill and Decontamination
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
Small Spill (a few milligrams or milliliters in a contained area):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).
-
Carefully collect the absorbent material and any contaminated debris using non-sparking tools.
-
Place all cleanup materials into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent (e.g., a detergent solution followed by a water rinse).
-
Wipe the area dry with paper towels and dispose of them as hazardous waste.
Large Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and the institution's EHS department immediately.
-
Prevent others from entering the area.
-
Follow the instructions of the EHS response team.
Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, fostering a secure and compliant laboratory environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
